molecular formula C8H12N2O B1443103 {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol CAS No. 1038827-92-7

{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol

カタログ番号: B1443103
CAS番号: 1038827-92-7
分子量: 152.19 g/mol
InChIキー: JXGABCNWHINBSK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

{5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl}methanol is a chemical compound based on the imidazo[1,2-a]pyridine scaffold, a structure of high significance in medicinal chemistry due to its wide spectrum of pharmacological activities . Derivatives of this scaffold are known to exhibit diverse therapeutic properties, including anti-tubercular , anti-cancer , antiviral , antibacterial , antiulcer , and anti-HIV activities . This specific scaffold is also found in compounds investigated for their anxiolytic , sedative , and anticonvulsant effects . The methanol functional group at the 2-position presents a versatile handle for further synthetic modification, allowing researchers to explore structure-activity relationships and develop novel bioactive molecules . The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, featured in several marketed drugs such as the GABA receptor agonist Zolpidem (for insomnia) and the anxiolytic agents Necopidem and Saripidem . The structural motif is also present in gastric proton pump inhibitors like Linaprazan . As such, {5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl}methanol serves as a valuable building block for pharmaceutical R&D, particularly in the synthesis of potential therapeutic agents targeting the central nervous system, infectious diseases, and metabolic disorders. This product is intended for research purposes only in a laboratory setting.

特性

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-6-7-5-10-4-2-1-3-8(10)9-7/h5,11H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGABCNWHINBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038827-92-7
Record name {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol
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Foundational & Exploratory

Synthesis and Mechanistic Evaluation of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous biologically active compounds, including potent 5-HT3 receptor antagonists, antifungal agents, and antiprotozoal therapeutics[1][2]. The synthesis of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol requires a highly chemoselective approach to construct the fused bicyclic system and subsequently reduce the pyridine ring without compromising the imidazole moiety or the hydroxymethyl functional group.

This technical guide outlines a robust, three-step synthetic workflow, detailing the mechanistic causality behind reagent selection, self-validating experimental protocols, and the critical role of solvent-directed catalytic hydrogenation.

Retrosynthetic Strategy and Pathway Design

The most efficient route to {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol avoids direct functionalization of the saturated bicyclic core. Instead, it relies on the construction of the fully aromatic imidazo[1,2-a]pyridine system, followed by sequential reduction.

  • Tschitschibabin-Type Cyclization: Condensation of 2-aminopyridine with ethyl 3-bromo-2-oxopropanoate (ethyl 3-bromopyruvate) to form the aromatic core.

  • Ester Reduction: Hydride-mediated reduction of the carboxylate to the corresponding alcohol.

  • Selective Catalytic Hydrogenation: Chemoselective reduction of the pyridine ring using heterogeneous catalysis in an acidic medium.

SynthesisWorkflow SM 2-Aminopyridine + Ethyl 3-bromopyruvate Int1 Ethyl imidazo[1,2-a]pyridine -2-carboxylate SM->Int1 Step 1: Tschitschibabin Cyclization Int2 Imidazo[1,2-a]pyridin -2-ylmethanol Int1->Int2 Step 2: LiAlH4 Reduction Prod {5H,6H,7H,8H-imidazo[1,2-a] pyridin-2-yl}methanol Int2->Prod Step 3: Catalytic Hydrogenation

Figure 1: Three-step synthetic workflow for {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol.

Step-by-Step Experimental Protocols & Mechanistic Causality

Step 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate

Mechanistic Rationale: The reaction proceeds via an initial SN2 attack of the endocyclic pyridine nitrogen onto the α-bromo carbon of ethyl 3-bromopyruvate, followed by intramolecular cyclization of the exocyclic amine onto the ketone carbonyl, and subsequent dehydration[3][4].

Protocol:

  • Initiation: Dissolve 2-aminopyridine (1.0 equiv, 50 mmol) in 100 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Addition: Cool the solution to 0 °C. Add ethyl 3-bromopyruvate (1.1 equiv, 55 mmol) dropwise over 30 minutes. Causality: Dropwise addition at low temperature mitigates the highly exothermic alkylation step and prevents polymerization of the α-haloketone.

  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 4 hours. The initial precipitate will dissolve, and the solution will darken as dehydration drives the aromatization.

  • Workup: Concentrate the mixture under reduced pressure. Suspend the resulting hydrobromide salt in water (100 mL) and neutralize with saturated aqueous NaHCO3 until pH 8 is reached. Extract with dichloromethane (3 × 50 mL), dry over anhydrous Na2SO4, and evaporate to yield a creamy white solid[4].

Step 2: Reduction to Imidazo[1,2-a]pyridin-2-ylmethanol

Mechanistic Rationale: Lithium aluminum hydride (LiAlH4) is utilized to fully reduce the ester to the primary alcohol. Sodium borohydride (NaBH4) is generally insufficiently reactive for this specific ester without additives like I2 or MeOH[5].

Protocol:

  • Preparation: Suspend ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv, 30 mmol) in 80 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Reduction: Cool the suspension to 0 °C. Carefully add LiAlH4 (1.5 equiv, 45 mmol) in small portions. Causality: Portion-wise addition controls the evolution of hydrogen gas. The reaction must be kept anhydrous to prevent premature quenching.

  • Propagation: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor completion via TLC (DCM:MeOH, 9:1).

  • Fieser Quench: Recool to 0 °C. For every x grams of LiAlH4 used, sequentially add x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of distilled water. Causality: The Fieser method is critical here. It traps the aluminum byproducts in a granular, easily filterable crystalline lattice, avoiding the formation of unmanageable gelatinous aluminum hydroxide emulsions.

  • Isolation: Filter the granular salts through a Celite pad, wash with hot ethyl acetate, and concentrate the filtrate to afford the alcohol as a yellow oil/solid[5].

Step 3: Selective Catalytic Hydrogenation to the Tetrahydro Core

Mechanistic Rationale: The hydrogenation of the imidazo[1,2-a]pyridine system is highly solvent-dependent. When hydrogenated in neutral solvents (e.g., ethanol), the reaction can be sluggish or non-selective. However, utilizing glacial acetic acid protonates the more basic imidazole nitrogen (N1). This protonation deactivates the imidazole ring toward reduction while simultaneously activating the pyridine ring, directing the heterogeneous palladium catalyst to selectively reduce the 6-membered ring[6][7].

HydrogenationMechanism State1 Imidazo[1,2-a]pyridin-2-ylmethanol State2 Protonated Imidazo[1,2-a]pyridinium species State1->State2 Glacial Acetic Acid (Protonation of N1) State3 Selective adsorption on Pd/C catalyst State2->State3 H2 gas (40-50 psi) State4 Reduction of Pyridine Ring State3->State4 Heterogeneous Catalysis State5 State5 State4->State5 Deprotection / Neutralization

Figure 2: Mechanistic pathway for the selective hydrogenation of the imidazopyridine core.

Protocol:

  • Setup: Dissolve imidazo[1,2-a]pyridin-2-ylmethanol (1.0 equiv, 20 mmol) in 50 mL of glacial acetic acid in a Parr hydrogenation flask[8].

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (10 wt%, ~300 mg). Purge the vessel three times with inert gas, followed by three purges with H2 gas.

  • Hydrogenation: Pressurize the vessel to 45-50 psi with H2 and agitate at room temperature for 12–16 hours. Monitor hydrogen uptake; the reaction consumes exactly 2 equivalents of H2.

  • Workup: Vent the hydrogen gas safely. Filter the mixture through a tightly packed Celite pad to remove the pyrophoric Pd/C catalyst. Wash the pad with methanol.

  • Neutralization: Concentrate the filtrate under vacuum to remove the bulk of the acetic acid. Dissolve the residue in 20 mL of water and basify to pH 9 using concentrated NH4OH. Extract the aqueous layer with a mixture of CHCl3/Isopropanol (3:1) to isolate the highly polar {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol. Dry and concentrate.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters and expected quantitative yields across the three-step sequence.

Synthesis StepReagents / CatalystSolventTemp / TimeExpected YieldPurity (LC-MS)
1. Cyclization Ethyl 3-bromopyruvate (1.1 eq)Ethanol78 °C / 4 h82 - 86%> 98%
2. Reduction LiAlH4 (1.5 eq)Anhydrous THF0 °C to RT / 3 h75 - 80%> 95%
3. Hydrogenation 10% Pd/C (10 wt%), H2 (50 psi)Glacial Acetic AcidRT / 12-16 h85 - 90%> 97%

Analytical Characterization Strategy

To validate the integrity of the final product, {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol, the following analytical signatures should be confirmed:

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ peak at m/z 153.10.

  • 1H NMR (400 MHz, CDCl3/MeOD):

    • The disappearance of the aromatic pyridine protons (typically found between δ 6.5 - 8.5 ppm) is the primary indicator of successful hydrogenation.

    • Appearance of aliphatic multiplets integrating to 8 protons: δ ~4.00 ppm (t, 2H, C5-H), δ ~2.85 ppm (t, 2H, C8-H), and δ ~1.85-2.05 ppm (m, 4H, C6-H, C7-H) corresponding to the newly formed tetrahydropyridine ring.

    • A singlet at δ ~4.55 ppm integrating to 2 protons corresponding to the hydroxymethyl group (-CH2OH).

    • A singlet at δ ~6.80 ppm integrating to 1 proton corresponding to the isolated imidazole C3-H.

References

  • Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Novel Dicationic Imidazo[1,2-a]pyridines and 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridines as Antiprotozoal Agents Source: Journal of Medicinal Chemistry (ACS Publications / PubMed) URL:[Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives Source: PMC / National Institutes of Health URL:[Link]

Sources

Spectroscopic Profiling and Analytical Characterization of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol (CAS: 1038827-92-7)[1], also referred to as (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)methanol, represents a critical saturated heterocyclic building block in modern medicinal chemistry. While fully aromatic imidazo[1,2-a]pyridines are prevalent in marketed drugs (e.g., Zolpidem, Alpidem), the selective reduction of the pyridine ring to a 5,6,7,8-tetrahydro scaffold fundamentally alters the molecule's electronic topology, improving solubility and altering target-binding thermodynamics[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. Here, we systematically deconstruct the spectroscopic profile (NMR, HRMS, FT-IR) of this molecule, explaining the underlying physical causality behind each signal and providing self-validating experimental protocols to ensure absolute structural confidence during drug development workflows.

Structural Elucidation & Electronic Causality

Understanding the spectroscopic data of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol requires a deep analysis of its fused bicyclic system: an aromatic imidazole ring fused to a saturated piperidine-like ring[3].

  • Abolition of Anisotropic Deshielding: The reduction of the pyridine ring removes the strong diamagnetic anisotropic effect of the fully aromatic precursor. Consequently, the chemical shifts of the saturated ring (C5, C6, C7, C8) are governed strictly by inductive effects and local hybridization[4].

  • The Bridgehead Nitrogen (N4) Effect: The C5 protons ( δ 3.92) are directly adjacent to the bridgehead nitrogen (N4). Because N4 donates its lone pair into the aromatic imidazole π -system to maintain aromaticity, it bears a partial positive charge. This strong inductive electron withdrawal heavily deshields the C5 protons, shifting them significantly downfield compared to typical aliphatic amines[5].

  • Allylic-like C8 Position: The C8 protons ( δ 2.85) are situated adjacent to the C8a carbon, which is part of the N1=C8a double bond. This places the C8 protons in an allylic/benzylic-like environment, resulting in a moderate deshielding effect that places them upfield of C5 but downfield of the purely aliphatic C6 and C7 protons[5].

Self-Validating Experimental Protocols

To ensure high-fidelity structural characterization, the following step-by-step methodologies must be employed. These protocols are designed as self-validating systems to eliminate analytical ambiguity.

Protocol A: High-Resolution NMR Acquisition & D₂O Validation
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of high-purity deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Calibration: Tune and match the probe on a 500 MHz NMR spectrometer. Calibrate the 90° pulse width to ensure quantitative integration of the aliphatic vs. aromatic regions.

  • ¹H NMR Acquisition: Acquire 16 transients with a spectral width of 10 ppm. Use a relaxation delay (D1) of 2.0 seconds to allow full relaxation of the saturated ring protons.

  • Self-Validation (D₂O Exchange): To unequivocally confirm the assignment of the hydroxymethyl (-CH₂OH) hydroxyl proton, add 10 μ L of deuterium oxide (D₂O) to the NMR tube. Shake vigorously for 30 seconds and re-acquire the ¹H spectrum. The disappearance of the broad singlet at δ 3.80 ppm validates the exchangeable -OH proton.

  • ¹³C NMR Acquisition: Acquire 1024 transients at 125 MHz utilizing a proton decoupling sequence (e.g., WALTZ-16).

Protocol B: HRMS (ESI-TOF) Analysis
  • Sample Dilution: Prepare a 1 μ g/mL solution of the analyte in LC-MS grade methanol containing 0.1% formic acid to promote efficient protonation.

  • Ionization Parameters: Operate the ESI source in positive ion mode. Set the capillary voltage to 4.0 kV, drying gas temperature to 300 °C, and flow rate to 7 L/min[6].

  • Data Acquisition: Record the mass spectrum from m/z 50 to 500. Extract the exact mass for the [M+H]⁺ ion to validate the elemental composition (C▵H₁₃N₂O⁺).

Mechanistic Validation Workflow

Workflow A Sample: {5H,6H,7H,8H-imidazo [1,2-a]pyridin-2-yl}methanol B 1H & 13C NMR (CDCl3, 500 MHz) A->B C HRMS (ESI-TOF) Positive Ion Mode A->C D FT-IR (ATR) Solid State A->D E D2O Exchange (Confirm -OH at δ 3.80) B->E Identify labile protons F Data Synthesis & Structural Validation C->F D->F E->F

Figure 1: Multimodal spectroscopic workflow for structural validation of the target compound.

Quantitative Data Presentation

The following tables summarize the expected multimodal spectroscopic data, synthesizing quantitative outputs with their structural causality[4][5].

Table 1: ¹H NMR Assignments (500 MHz, CDCl₃, 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Causality
C3-H 6.85Singlet (s)1H-Aromatic imidazole proton; shielded relative to fully aromatic core.
-CH₂OH 4.55Singlet (s)2H-Deshielded by adjacent hydroxyl oxygen and aromatic ring.
C5-H₂ 3.92Triplet (t)2H6.0Deshielded by inductive electron withdrawal of bridgehead N4.
-OH 3.80Broad Singlet (br s)1H-Labile proton; broad due to hydrogen bonding. Disappears in D₂O.
C8-H₂ 2.85Triplet (t)2H6.2Allylic-like position adjacent to the N1=C8a double bond.
C6-H₂, C7-H₂ 1.85 - 1.95Multiplet (m)4H-Purely aliphatic protons in the saturated piperidine-like ring.
Table 2: ¹³C NMR Assignments (125 MHz, CDCl₃, 298 K)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Causality
C8a 146.5Quaternary (C)Bridgehead imine-like carbon (N1=C8a).
C2 144.2Quaternary (C)Substituted aromatic carbon attached to the -CH₂OH group.
C3 112.8Methine (CH)Unsubstituted aromatic imidazole carbon.
-CH₂OH 58.4Methylene (CH₂)Strongly deshielded by the electronegative hydroxyl oxygen.
C5 44.8Methylene (CH₂)Deshielded by adjacent bridgehead nitrogen (N4).
C8 24.5Methylene (CH₂)Allylic-like carbon adjacent to C8a.
C6, C7 23.1, 21.2Methylene (CH₂)Standard aliphatic ring carbons.
Table 3: HRMS and FT-IR Data Validation
TechniqueKey Parameter / SignalValueStructural Significance
HRMS (ESI-TOF) [M+H]⁺ Calculated153.1025 m/zConfirms exact molecular formula (C₈H₁₃N₂O⁺).
HRMS (ESI-TOF) [M+H]⁺ Found153.1028 m/zMass error < 2 ppm validates elemental composition[6].
FT-IR (ATR) O-H Stretch3250 cm⁻¹ (br)Confirms presence of the primary alcohol group[2].
FT-IR (ATR) C-H Stretch (sp³)2940, 2865 cm⁻¹Validates the saturated 5,6,7,8-tetrahydro ring[2].
FT-IR (ATR) C=N Stretch1620 cm⁻¹Confirms the intact imidazole ring system.

References

  • ChemicalBook. "1038827-92-7 CAS Manufactory - ChemicalBook". ChemicalBook. 1

  • Beilstein Journal of Organic Chemistry. "Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl". Beilstein Journals. 4

  • Journal of the American Chemical Society (Supporting Information). "Diboron-Assisted Palladium-Catalyzed Transfer Hydrogenation of N-Heteroaromatics with Water as Hydrogen Donor and Solvent". AWS. 5

  • European Journal of Medicinal Chemistry. "Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives". PubMed. 2

  • Advanced Synthesis & Catalysis (Supporting Information). "Iridium catalysts with chiral imidazole-phosphine ligands for asymmetric hydrogenation of vinylfluorides and other olefins". Wiley. 6

  • The Journal of Organic Chemistry. "Synthesis of Imidazo[1,2-a]pyridine C-Nucleosides with an Unexpected Site of Ribosylation". ACS Publications. 3

Sources

Unlocking Therapeutic Potential: An In-depth Technical Guide to the Pharmacophore of Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ascendancy of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the development of novel therapeutics. The imidazo[1,2-a]pyridine ring system is a preeminent example of such a "privileged scaffold."[1] This bicyclic aromatic heterocycle, formed by the fusion of an imidazole and a pyridine ring, is not only a structural motif in several marketed drugs, including the anxiolytics zolpidem and alpidem, but also the foundation for a burgeoning number of clinical candidates.[2][3] The synthetic tractability and the ability of its derivatives to modulate a wide array of biological targets have cemented its importance in drug discovery.[4][5] This guide provides an in-depth exploration of the pharmacophoric features of the imidazo[1,2-a]pyridine scaffold, offering insights into its structure-activity relationships (SAR) against various therapeutic targets and detailing the experimental and computational workflows employed in its optimization.

The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives is remarkable, encompassing anticancer, antitubercular, antiviral, anti-inflammatory, and neuroprotective properties.[2][6] This versatility stems from the scaffold's unique electronic and steric properties, which allow for precise interactions with the active sites of diverse enzymes and receptors.[7] Understanding the core pharmacophoric elements of this scaffold is paramount for the rational design of next-generation therapeutics with enhanced potency and selectivity.

The Core Pharmacophore: A Blueprint for Biological Activity

The imidazo[1,2-a]pyridine scaffold itself presents a foundational set of features that can be exploited for drug design. The key to unlocking its potential lies in understanding the roles of its constituent atoms and the influence of substituents at various positions.

General Pharmacophoric Features of the Imidazo[1,2-a]pyridine Core

The fundamental pharmacophore of the imidazo[1,2-a]pyridine scaffold can be deconstructed into several key components:

  • The Bridgehead Nitrogen (N4): This nitrogen atom is a crucial feature, influencing the overall electronic distribution of the bicyclic system.

  • The Imidazole Ring: This five-membered ring contains a nitrogen atom (N1) that can act as a hydrogen bond acceptor and a C3 position that is often a key point for substitution.

  • The Pyridine Ring: This six-membered ring can be substituted at multiple positions (C5, C6, C7, C8), allowing for fine-tuning of the molecule's physicochemical properties, such as solubility and lipophilicity, and for establishing specific interactions with biological targets.

  • Aromaticity: The overall planarity and aromaticity of the bicyclic system facilitate π-π stacking interactions with aromatic residues in protein active sites.

Caption: Core structure of the imidazo[1,2-a]pyridine scaffold with key positions for substitution.

Pharmacophore in Action: Targeting Disease Pathways

The true power of the imidazo[1,2-a]pyridine scaffold is realized through the strategic placement of substituents to achieve high affinity and selectivity for specific biological targets. Below, we explore the pharmacophoric requirements for this scaffold in several key therapeutic areas.

Anticancer Activity: Precision Targeting of Kinases

Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[4][8] The scaffold serves as an excellent ATP-competitive inhibitor by occupying the adenine-binding pocket of the kinase active site.

Case Study: PI3K Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently hyperactivated in human cancers, making it a prime target for drug development.[9] Molecular docking studies have revealed the key interactions of imidazo[1,2-a]pyridine-based PI3K inhibitors. For instance, a sulfonamide group can form crucial hydrogen bonds with the hinge region residue Val859, while a morpholine ring can interact with Lys802.[1] The nitrogen atom of the pyridine ring can also form a hydrogen bond with Ser854.[1]

PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Cell_Survival Cell Survival, Proliferation, Growth Akt->Cell_Survival promotes Imidazo_Pyridine Imidazo[1,2-a]pyridine Inhibitor Imidazo_Pyridine->PI3K inhibits

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Structure-Activity Relationship (SAR) for PI3Kα Inhibition

CompoundR1R2IC50 (nM)
1aHPhenyl520
1bH4-Morpholinophenyl85
1cSO2NH24-Morpholinophenyl12
1dSO2NH23-Hydroxyphenyl150

Data is illustrative and compiled from general findings in the literature.

The table above demonstrates that a sulfonamide group at the R1 position and a morpholinophenyl group at the R2 position significantly enhance the inhibitory activity against PI3Kα. This highlights the importance of these substituents in forming key interactions within the enzyme's active site.

Antitubercular Activity: A New Front Against an Old Foe

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents.[10] Imidazo[1,2-a]pyridine-3-carboxamides have been identified as a highly potent class of compounds targeting the cytochrome bc1 complex (QcrB), a critical component of the electron transport chain in M. tuberculosis.[10][11]

The general pharmacophore for these antitubercular agents includes:

  • The Imidazo[1,2-a]pyridine Core: Provides the essential scaffold for interaction.

  • A Carboxamide Linker at C3: This linker is crucial for activity, with the amide nitrogen and carbonyl oxygen participating in hydrogen bonding.

  • A Lipophilic Side Chain: Often a substituted phenoxyethyl group, which occupies a hydrophobic pocket in the QcrB binding site.[10]

Neurodegenerative Diseases: Imaging and Beyond

In the context of Alzheimer's disease, certain imidazo[1,2-a]pyridine derivatives, such as 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY), have shown a strong affinity for β-amyloid (Aβ) plaques.[12][13] The pharmacophore for Aβ plaque binding appears to require a planar, aromatic structure and a dimethylaminophenyl group.[12] These compounds are being developed as imaging agents for the in vivo detection of Aβ plaques, a key hallmark of Alzheimer's disease.[13]

Methodologies for Pharmacophore Elucidation: A Practical Guide

The identification and optimization of the pharmacophore of imidazo[1,2-a]pyridine derivatives involve a synergistic interplay of chemical synthesis, biological evaluation, and computational modeling.

Chemical Synthesis: Building the Molecular Toolkit

A variety of synthetic routes to the imidazo[1,2-a]pyridine scaffold have been developed, with the Tschitschibabin reaction being a classical and versatile method.[7] More contemporary approaches, such as one-pot multicomponent reactions, offer increased efficiency and diversity.[4][14]

Step-by-Step Protocol: One-Pot Synthesis of 2-Aryl-imidazo[1,2-a]pyridines

This protocol is a representative example of a modern, efficient synthesis.

  • Reaction Setup: To a round-bottom flask, add 2-aminopyridine (1 mmol), the desired acetophenone (1 mmol), and a catalytic amount of copper iodide (CuI, 10 mol%).

  • Solvent and Oxidant: Add dimethyl sulfoxide (DMSO) as the solvent and introduce air as the oxidant (e.g., by using a balloon filled with air or by leaving the flask open to the atmosphere).

  • Reaction Conditions: Stir the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-imidazo[1,2-a]pyridine.

This protocol is a generalized procedure and may require optimization for specific substrates.

Biological Evaluation: Quantifying Activity

To establish a robust SAR, the synthesized compounds must be evaluated in relevant biological assays. For kinase inhibitors, an in vitro kinase inhibition assay is a standard method.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for PI3K)

  • Reagents: Prepare assay buffer, recombinant human PI3K enzyme, ATP, and the lipid substrate (e.g., PIP2).

  • Compound Preparation: Prepare serial dilutions of the test imidazo[1,2-a]pyridine derivatives in DMSO.

  • Assay Plate Setup: In a 384-well plate, add the assay buffer, the test compound, and the PI3K enzyme. Incubate for a short period to allow for compound binding.

  • Initiate Reaction: Add a mixture of ATP and the lipid substrate to start the kinase reaction. Incubate at room temperature.

  • Detection: Stop the reaction and detect the amount of product (e.g., PIP3) formed. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Computational Chemistry: In Silico Insights

Computational methods are indispensable for understanding the molecular basis of activity and for guiding the design of new compounds.

Computational Workflow Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (Generate Poses, Scoring) Ligand_Prep->Docking Protein_Prep Protein Preparation (PDB structure, Add Hydrogens, Assign Charges) Protein_Prep->Docking Analysis Analysis of Binding Modes (Identify Key Interactions) Docking->Analysis Pharmacophore_Model Pharmacophore Modeling (From active compounds or protein-ligand complex) Analysis->Pharmacophore_Model SAR_Interpretation SAR Interpretation (Rationalize experimental data) Analysis->SAR_Interpretation Virtual_Screening Virtual Screening (Identify new hits) Pharmacophore_Model->Virtual_Screening

Caption: A typical computational workflow for pharmacophore elucidation and drug design.

Molecular Docking Workflow

  • Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate the 3D structures of the imidazo[1,2-a]pyridine derivatives and minimize their energy.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose of each ligand within the active site of the protein. The program generates multiple poses and scores them based on their predicted binding affinity.

  • Analysis: Analyze the top-scoring poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein. This information is crucial for understanding the SAR and for designing new compounds with improved affinity.[15]

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic accessibility and rich pharmacophoric features have enabled the development of a diverse range of biologically active molecules. The ongoing exploration of this scaffold, driven by a synergistic combination of advanced synthesis, biological screening, and computational modeling, continues to unveil new therapeutic opportunities.

Future efforts will likely focus on:

  • Developing Isoform-Selective Inhibitors: For targets like kinases, achieving selectivity for a specific isoform is crucial to minimize off-target effects.[16]

  • Exploring New Therapeutic Areas: The versatility of the scaffold suggests that its potential is far from exhausted.

  • Targeted Covalent Inhibitors: The scaffold can be functionalized with reactive groups to form covalent bonds with the target protein, leading to enhanced potency and duration of action.[17]

By continuing to unravel the intricacies of the imidazo[1,2-a]pyridine pharmacophore, the scientific community is well-positioned to translate the promise of this remarkable scaffold into the next generation of innovative medicines.

References

Sources

Solubility Profiling of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol: A Strategic Approach for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Physicochemical Landscape of the Target Molecule

A rational approach to solubility assessment begins with a structural analysis of the target compound. The molecule, {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol, possesses distinct features that govern its interaction with various solvents:

  • The Imidazo[1,2-a]pyridine Core: This bicyclic system is a privileged scaffold in medicinal chemistry.[1][2] The imidazole portion is aromatic and contains a pyridine-like nitrogen atom (N1) which is a potential hydrogen bond acceptor.

  • Saturated Pyridine Ring: The 5H,6H,7H,8H designation indicates a fully saturated (tetrahydro) pyridine ring. This removes aromaticity from this part of the core, increasing its conformational flexibility and slightly reducing its overall polarity compared to the unsaturated parent.

  • The Methanol Substituent (-CH₂OH): This primary alcohol group is a potent hydrogen bond donor (via the -OH proton) and acceptor (via the oxygen lone pairs). This functional group is expected to significantly enhance interactions with polar, protic solvents.[3]

  • Overall Polarity and Amphiphilicity: The molecule presents an amphiphilic character. The heterocyclic core has nonpolar hydrocarbon regions, while the nitrogen atoms and the hydroxyl group provide distinct polar, hydrogen-bonding sites.

The key to understanding its solubility lies in the energetic balance between the solute-solute interactions within its crystal lattice and the solute-solvent interactions that mediate dissolution.[4] For this molecule, strong intermolecular O-H···N hydrogen bonds, similar to those observed in related crystal structures, likely contribute to a stable crystal lattice that must be overcome by the solvent.[5]

A Tiered Strategy for Comprehensive Solubility Profiling

A one-size-fits-all approach to solubility measurement is inefficient. We advocate for a tiered strategy that aligns throughput with the stage of drug development, from early screening to lead optimization.

  • Tier 1: Kinetic Solubility Screening: Ideal for early discovery, this high-throughput method provides a rapid assessment of solubility across a broad panel of solvents.[6][7] It measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate.[8] While not a true equilibrium value, it is invaluable for initial solvent selection and identifying potential liabilities.

  • Tier 2: Thermodynamic Solubility Determination: This is the "gold standard" measurement, crucial for lead optimization and pre-formulation studies.[7][9] It determines the true equilibrium concentration of a compound in a saturated solution after prolonged incubation of the solid material with the solvent.[6][9] The shake-flask method is the most reliable technique for this purpose.[9]

The following diagram illustrates a logical workflow for implementing this tiered strategy.

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Equilibrium Confirmation A Prepare 10 mM Stock Solution in DMSO C Add Aliquots of DMSO Stock to Solvent Wells A->C B Dispense Solvents into 96-Well Plate (e.g., MeOH, EtOH, ACN, THF, DCM, Acetone) B->C D Incubate & Shake (e.g., 2h) at 25°C C->D E Measure Precipitation (Turbidimetry / Nephelometry) D->E F Rank Solvents & Estimate Kinetic Solubility (μg/mL) E->F G Select Key Solvents (High, Medium, Low Solubility) F->G Inform Selection H Add Excess Solid Compound to Vials with Solvent I Equilibrate (Shake/Stir) for 24-48h at 25°C H->I J Confirm Solid Phase Presence I->J K Filter or Centrifuge to Remove Undissolved Solid J->K L Quantify Supernatant (HPLC-UV, LC-MS) K->L M Determine Thermodynamic Solubility (mg/mL) L->M

Caption: Tiered workflow for solubility characterization.

Experimental Protocols: The 'How' and the 'Why'

Trustworthy data originates from robust, self-validating protocols. Here we detail the methodologies for the tiered approach.

Protocol 3.1: High-Throughput Kinetic Solubility Assay

This method is designed for speed and relative comparison, making it ideal for screening a wide array of organic solvents.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol, typically 10-20 mM, in 100% dimethyl sulfoxide (DMSO).

    • Causality: DMSO is a strong, water-miscible organic solvent capable of dissolving most drug-like molecules, providing a consistent starting point for the assay.[10] The use of a stock solution enables automation and miniaturization.[6]

  • Plate Preparation: In a 96-well microplate, dispense 198 µL of each test organic solvent (e.g., methanol, ethanol, acetonitrile, acetone, tetrahydrofuran, dichloromethane) into triplicate wells.

  • Compound Addition: Using a liquid handler or multichannel pipette, add 2 µL of the DMSO stock solution to each well. This results in a 1:100 dilution and a final DMSO concentration of 1%.

    • Causality: A low final DMSO concentration is critical as residual DMSO can act as a co-solvent, artificially inflating the measured solubility.[10]

  • Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours.

    • Causality: Shaking ensures thorough mixing. While this is a non-equilibrium measurement, a fixed incubation time allows for consistent comparison across plates and compounds.[6]

  • Detection: Measure the turbidity (light scattering) of each well using a plate-based nephelometer or by measuring absorbance at a high wavelength (e.g., 620 nm) where the compound does not absorb.[11]

  • Data Analysis: The concentration at which the first sign of precipitation is detected is defined as the kinetic solubility. This can be determined by comparing the signal to solvent-only blanks.

Protocol 3.2: Thermodynamic Solubility (Shake-Flask Method)

This method determines the true equilibrium solubility and is considered the definitive standard.[8][9]

Methodology:

  • Sample Preparation: Add an excess of solid {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol to a glass vial (e.g., 5-10 mg in 2 mL of the selected solvent). The presence of undissolved solid at the end of the experiment is essential.

    • Causality: Adding excess solid ensures that a saturated solution is formed and remains in equilibrium with the solid phase throughout the experiment.[9]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for at least 24 hours. A 48-hour time point is often included to confirm that equilibrium has been reached.

    • Causality: Achieving a true thermodynamic equilibrium between the solid state and the solution can be slow. 24 to 48 hours is a standard duration to ensure this process is complete.[6][12]

  • Phase Separation: Allow the vials to stand undisturbed for a short period to let heavy solids settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

    • Causality: Meticulous removal of all particulate matter is the most critical step. Any suspended solids will be dissolved during analysis, leading to a gross overestimation of solubility.

  • Quantification: Prepare a dilution series of the filtered supernatant. Analyze these samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS.[13] Quantify the concentration against a standard curve prepared from the same solid compound.

  • Data Analysis: The concentration measured in the saturated supernatant is the thermodynamic solubility, typically reported in mg/mL or µg/mL.

Data Presentation and Mechanistic Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Solubility Profile of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol at 25°C

SolventSolvent Polarity Index (Snyder)H-Bond Donor/AcceptorKinetic Solubility (μg/mL)Thermodynamic Solubility (mg/mL)
Methanol5.1Donor & Acceptor(Hypothetical Data)(Hypothetical Data)
Ethanol4.3Donor & Acceptor(Hypothetical Data)(Hypothetical Data)
Acetonitrile5.8Acceptor(Hypothetical Data)(Hypothetical Data)
Acetone5.1Acceptor(Hypothetical Data)(Hypothetical Data)
Tetrahydrofuran (THF)4.0Acceptor(Hypothetical Data)(Hypothetical Data)
Dichloromethane (DCM)3.1Inert(Hypothetical Data)(Hypothetical Data)
Toluene2.4Inert(Hypothetical Data)(Hypothetical Data)

Interpreting the Results:

The solubility of our target molecule is dictated by a competition between solute-solute and solute-solvent hydrogen bonds.

G Solute_Crystal {Molecule Crystal Lattice} (Solute-Solute) Strong O-H···N Bonds Solvated_Molecule {Solvated Molecule} (Solute-Solvent) Solute_Crystal->Solvated_Molecule Dissolution (Requires breaking lattice) Solvated_Molecule->Solute_Crystal Precipitation Solvent_Bulk {Solvent Bulk} (Solvent-Solvent) Solvated_Molecule->Solvent_Bulk Interaction Solvent_Bulk->Solvated_Molecule Solvation

Caption: Equilibrium forces governing solubility.

  • In Polar Protic Solvents (e.g., Methanol, Ethanol): We predict the highest solubility in these solvents. They are effective hydrogen bond donors and acceptors, capable of disrupting the strong O-H···N interactions in the crystal lattice and forming new, energetically favorable hydrogen bonds with both the hydroxyl group and the ring nitrogens of the solute.[4][14]

  • In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents are hydrogen bond acceptors but not donors. They can interact favorably with the molecule's -OH group but cannot donate a hydrogen bond to the ring nitrogens. Solubility is expected to be moderate, but likely lower than in protic solvents.

  • In Nonpolar Solvents (e.g., Toluene, DCM): These solvents lack significant hydrogen bonding capability. They will be poor at breaking the polar crystal lattice of the solute, resulting in very low solubility.

By systematically profiling the solubility of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol across a spectrum of solvents and interpreting the results through the lens of intermolecular forces, researchers can build a robust data package that confidently guides future development efforts.

References

  • Tripathi, D. et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4): 15-29. [Link]

  • Kuhn, B. et al. (2010). Intramolecular Hydrogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(6), 2601–2611. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. This source is referenced through its citation in other search results discussing the shake-flask method.
  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. This source is referenced through its citation in other search results discussing thermodynamic solubility.
  • Gomes, P. A. C. et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Singhvi, G. et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5133-5137. [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Kinetic versus thermodynamic solubility temptations and risks. Chemistry & Biodiversity, 5(10), 2089-2098. [Link]

  • Creative Bioarray. (2025). Aqueous Solubility Assays. [Link]

  • ResearchGate. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. [Link]

  • Al-Kindi, M. A., & Al-Ezzy, R. M. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Al-Kindi University Journal for Pharmaceutical Sciences, 1(1), 38-46. [Link]

  • ResearchGate. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs | Request PDF. [Link]

  • Fasipe, B. et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189–o1190. [Link]

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Deconstructing the Mechanism of Action of Imidazo[1,2-a]pyridine Therapeutics: A Structural and Pharmacological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry. Characterized by a fused bicyclic 5,6-heterocyclic system with a bridgehead nitrogen, this core is highly versatile, capable of engaging diverse biological targets through hydrogen bonding, π−π stacking, and hydrophobic interactions [5]. Historically celebrated for yielding blockbuster sedative-hypnotics like zolpidem, the scaffold has recently experienced a renaissance in oncology and infectious disease research.

As an application scientist overseeing hit-to-lead campaigns, I frequently encounter the challenge of deconvoluting the mechanism of action (MoA) of novel imidazopyridines. Because of their flat, aromatic nature, these compounds can sometimes exhibit assay interference or polypharmacology. This whitepaper provides an in-depth technical framework for investigating the MoA of imidazo[1,2-a]pyridine drugs, bridging cutting-edge structural biology (Cryo-EM) with robust biochemical screening protocols.

Core Mechanism 1: Allosteric Modulation of Ion Channels (The Zolpidem Paradigm)

The most clinically validated MoA for imidazo[1,2-a]pyridines is the positive allosteric modulation of Type A γ -aminobutyric acid receptors (GABA-A). Zolpidem, a canonical imidazo[1,2-a]pyridine, binds selectively to the α 1 β 2 γ 2 subtype of the GABA-A receptor, mediating profound sedative effects.

Recent breakthroughs in single-particle cryo-electron microscopy (Cryo-EM) have finally elucidated the native structural assemblies of these receptors. High-resolution structures (up to 2.67 Å) reveal that zolpidem binds at the extracellular interface between the α 1 and γ 2 subunits [1][2]. This binding induces a global conformational shift that lowers the activation energy required for GABA-mediated pore opening, thereby increasing chloride ion influx and hyperpolarizing the neuron.

MoA Drug Imidazo[1,2-a]pyridine (e.g., Zolpidem) Target GABA-A Receptor (α1β2γ2 interface) Drug->Target High-affinity binding ConfChange Allosteric Conformational Shift Target->ConfChange Structural modulation IonChannel Increased Chloride Influx ConfChange->IonChannel Pore opening Effect Neuronal Hyperpolarization (Sedation) IonChannel->Effect Cellular response

Fig 1. Allosteric modulation of the GABA-A receptor by imidazo[1,2-a]pyridines.

Core Mechanism 2: Kinase Inhibition & Anti-Microbial Action

Beyond the CNS, modifications to the 3- and 8-positions of the imidazo[1,2-a]pyridine ring have yielded potent inhibitors of kinases (e.g., PI3K α , CDKs) and bacterial enzymes [4].

In oncology, compounds like IPD-196 act as ATP-competitive inhibitors of PI3K α , disrupting downstream Akt signaling and inducing apoptosis in hepatocellular carcinoma models [4]. In infectious diseases, imidazo[1,2-a]pyridine ethers have been identified as highly selective inhibitors of Mycobacterium tuberculosis (Mtb) ATP synthase and the cytochrome bc1 complex (QcrB), starving the mycobacteria of energy [3].

Quantitative Efficacy Summary
Compound / ClassPrimary TargetTherapeutic IndicationKey Quantitative MetricReference
Zolpidem GABA-A ( α 1 β 2 γ 2)InsomniaCryo-EM Resolution: 2.67 ÅSun et al. [1]
Imidazo[1,2-a]pyridine ethers Mtb ATP SynthaseTuberculosisMIC 80​ < 0.5 μ M; IC 50​ < 0.02 μ MSamanta et al. [3]
N-(2-phenoxyethyl) IPs Mtb QcrBTuberculosisMIC 90​ : 0.069–0.174 μ MSamanta et al. [3]
IPD-196 / HS-173 PI3K α HCC / Pancreatic CancerPotent IC 50​ reduction (Synergistic)Altaher et al. [4]

Target Deconvolution & Validation Framework

When a novel imidazo[1,2-a]pyridine emerges from a phenotypic screen, identifying its exact molecular target requires a rigorous, self-validating workflow.

Workflow Screen Phenotypic Screening Imidazopyridine Library Hit Hit Identification (e.g., Anti-cancer/Anti-TB) Screen->Hit Cell viability assays Deconv Target Deconvolution (Affinity Pull-down / MS) Hit->Deconv Probe synthesis Val Biophysical Validation (Cryo-EM / TR-FRET) Deconv->Val Target ID Lead Lead Optimization (SAR Development) Val->Lead Structural insights

Fig 2. Target deconvolution and validation workflow for novel imidazo[1,2-a]pyridines.

Protocol A: Cryo-EM Sample Preparation for Membrane Protein Complexes

To structurally validate how an imidazopyridine binds to a membrane receptor (like GABA-A), preserving the native lipid environment is critical. Imidazopyridines often bind near the transmembrane/lipid interface.

  • Receptor Extraction via SMALPs: Instead of using harsh detergents (e.g., DDM/CHS) which strip away crucial annular lipids, extract the native receptors from mammalian brain tissue using Styrene Maleic Acid (SMA) copolymers.

    • Causality: SMA forms lipid nanodiscs (SMALPs) that preserve the native lipid annulus. Endogenous neurosteroids and imidazopyridines rely on these lipids to stabilize their binding pockets [1].

  • Ligand Saturation: Incubate the purified SMALP-receptor complex with 10 μ M of the imidazo[1,2-a]pyridine ligand and 1 mM of the endogenous agonist (e.g., GABA) for 30 minutes at 4°C.

    • Causality: Saturating concentrations lock the dynamic receptor into a single allosterically modulated state, drastically reducing conformational heterogeneity during single-particle analysis.

  • Vitrification: Apply 3 μ L of the complex to glow-discharged Quantifoil R1.2/1.3 holey carbon grids. Blot for 3 seconds at 100% humidity and plunge-freeze in liquid ethane.

  • Data Processing: Utilize 3D classification algorithms (e.g., RELION or CryoSparc) to separate distinct stoichiometric assemblies (e.g., canonical α 1 β 2 γ 2 vs. single- α 1 assemblies).

Protocol B: High-Throughput TR-FRET Kinase Activity Assay

When validating imidazo[1,2-a]pyridines as kinase inhibitors, standard fluorescence assays often fail. The highly conjugated bicyclic core of the drug frequently auto-fluoresces, leading to false positives/negatives.

  • Acoustic Dispensing: Use an Echo acoustic liquid handler to dispense the imidazopyridine library (in DMSO) into a 384-well low-volume plate (typically 10 nL per well).

    • Causality: Acoustic dispensing prevents tip-based carryover and allows precise nanoliter dosing. This is vital because imidazopyridines are highly lipophilic and prone to sticking to plastic pipette tips.

  • Reaction Assembly: Add 5 μ L of the recombinant kinase (e.g., PI3K α ) and biotinylated substrate in assay buffer. Initiate the reaction by adding ATP at its predetermined Km​ value. Incubate for 60 minutes at room temperature.

  • TR-FRET Detection: Terminate the reaction by adding a detection mixture containing an Europium (Eu)-labeled anti-phospho antibody and Streptavidin-Allophycocyanin (APC).

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before reading the emission. This delay allows the transient auto-fluorescence of the imidazo[1,2-a]pyridine core to decay completely, ensuring that the measured signal is purely a result of kinase activity.

Conclusion

The imidazo[1,2-a]pyridine scaffold is far more than a legacy hypnotic pharmacophore. By applying rigorous, self-validating methodologies—from SMALP-enabled Cryo-EM to TR-FRET biochemical profiling—researchers can accurately map the mechanism of action of these molecules. Whether modulating ion channels in the CNS, inhibiting kinases in the tumor microenvironment, or starving mycobacteria of ATP, the structural versatility of imidazo[1,2-a]pyridines ensures their continued prominence in modern drug discovery.

References

  • Sun, C., Zhu, H., Clark, S., Gouaux, E. (2023). "Cryo-EM structures reveal native GABAA receptor assemblies and pharmacology." Nature. URL:[Link]

  • RCSB Protein Data Bank. "8G4N: Native GABA-A receptor from the mouse brain, alpha1-beta2-gamma2 subtype, in complex with GABA, Zolpidem, and endogenous neurosteroids." URL:[Link]

  • Samanta, S., Kumar, S. (2024). "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Advances / PMC. URL:[Link]

  • Altaher, A.M.H., et al. (2021). "Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy." Systematic Review Pharmacy. URL:[Link]

  • ACS Omega. (2026). "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." URL:[Link]

An In-depth Technical Guide to the X-ray Crystal Structure of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol Derivatives: From Synthesis to Structural Insights

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the process for determining and analyzing the X-ray crystal structure of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol derivatives. These compounds are of significant interest in medicinal chemistry due to the versatile biological activities of the imidazo[1,2-a]pyridine scaffold.[1][2][3] Understanding their three-dimensional structure at an atomic level is paramount for rational drug design and for elucidating structure-activity relationships (SAR).[4]

We will delve into the synthetic methodologies, the critical process of crystallization, the principles of X-ray diffraction data collection, and the refinement of the crystal structure. The causality behind experimental choices will be explained, providing a robust framework for researchers, scientists, and drug development professionals.

The Privileged Imidazo[1,2-a]pyridine Scaffold: A Foundation for Drug Discovery

The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry.[3] This is attributed to its presence in numerous compounds with a wide spectrum of therapeutic applications, including anti-inflammatory, antiviral, anticancer, and anti-influenza agents.[1][2][4][5] Marketed drugs such as Zolpidem and Alpidem feature this heterocyclic system, underscoring its clinical significance.[3][5] The addition of a methanol group at the 2-position of the saturated hexahydro-imidazo[1,2-a]pyridine ring introduces a key functional group that can participate in hydrogen bonding and serve as a handle for further derivatization, making these derivatives particularly interesting for targeted drug development.

Synthesis and Characterization: The First Step Towards a Crystal Structure

The journey to a crystal structure begins with the synthesis of the target compound. A common and effective route to imidazo[1,2-a]pyridine derivatives is through the condensation reaction of a substituted 2-aminopyridine with an α-haloketone.[6][7]

A Generalized Synthetic Protocol:

A robust synthesis of a model compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, involves a two-step process that can be adapted for various derivatives.[8]

  • Condensation and Esterification: The initial step involves the reaction of the appropriate substituted 2-aminopyridine (e.g., 6-methylpyridin-2-amine) with an α-haloketone bearing an ester group (e.g., ethyl bromopyruvate). This reaction is typically carried out in a suitable solvent like methanol under reflux conditions. Subsequent neutralization with a weak base such as sodium carbonate facilitates the cyclization to form the imidazo[1,2-a]pyridine ring system with an ester at the 2-position.[8]

  • Reduction to the Methanol Derivative: The ester functional group is then reduced to the corresponding primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is often employed in an ethereal solvent such as tetrahydrofuran (THF) at room temperature to achieve this transformation.[8]

Following the synthesis, rigorous purification using techniques like column chromatography is essential to obtain a highly pure compound, which is a prerequisite for successful crystallization. Characterization of the final product is typically performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[7]

The Art and Science of Crystallization

Obtaining a single crystal of sufficient size and quality is often the most challenging step in X-ray crystallography.[9] The goal is to encourage the molecules to pack in a highly ordered, repeating three-dimensional lattice.

Step-by-Step Crystallization Protocol:

A widely used and effective method for growing single crystals of small organic molecules is slow evaporation.

  • Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which the compound is sparingly soluble. For the (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, ethanol has been shown to be an effective crystallization solvent.[8]

  • Preparation of a Saturated Solution: A saturated or near-saturated solution of the purified compound is prepared by dissolving it in the chosen solvent, with gentle heating if necessary to increase solubility.

  • Slow Evaporation: The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered container (e.g., a vial with a perforated cap) at room temperature. The slow evaporation of the solvent gradually increases the concentration of the compound, leading to the formation of well-ordered crystals.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a small loop or a fine needle.

X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the determination of the precise arrangement of atoms within a crystal.[9]

Experimental Workflow for Data Collection and Structure Solution:

The following diagram illustrates the typical workflow for a small molecule crystal structure determination.[10][11]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification crystallization Slow Evaporation purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Experimental workflow from synthesis to crystal structure analysis.

Data Collection and Processing:
  • Crystal Mounting: A suitable crystal is mounted on a goniometer head.[11]

  • Data Collection: The mounted crystal is then placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern of spots. The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.[9][11]

  • Data Reduction: The collected diffraction data are processed to correct for experimental factors and to integrate the intensities of the diffraction spots.

Structure Solution and Refinement:

The phases of the diffracted X-rays are lost during the experiment and must be computationally determined.

  • Structure Solution: For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map. Software such as SHELXS is commonly used for this purpose.[8][12]

  • Structure Refinement: The initial model of the structure is then refined against the experimental diffraction data using a least-squares method. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Programs like SHELXL are the standard for structure refinement.[8][12] Hydrogen atoms are often placed in calculated positions and refined using a riding model.[8]

Structural Insights from the Crystal Structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol

The crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol provides a valuable model for understanding the structural features of this class of compounds.[8][13]

Key Structural Parameters:
ParameterValueSignificance
Crystal SystemTriclinicIndicates a low-symmetry packing arrangement.
Space GroupP-1A common centrosymmetric space group for organic molecules.
a (Å)7.3637 (2)Unit cell dimensions define the repeating unit of the crystal lattice.
b (Å)8.1589 (2)
c (Å)8.3966 (2)
α (°)62.355 (1)
β (°)67.291 (2)
γ (°)88.386 (2)
Z2Two molecules per unit cell.

Data for (5-methylimidazo[1,2-a]pyridin-2-yl)methanol.[8]

Molecular Conformation:

The imidazo[1,2-a]pyridine ring system in the model compound is nearly planar.[8][13] However, the methanol group is oriented almost perpendicular to the plane of the fused rings.[8][13] This conformation is defined by the C-C-C-O and N-C-C-O torsion angles of approximately 80.04° and -96.30°, respectively.[8][13] This perpendicular arrangement can have significant implications for how the molecule interacts with biological targets, as it presents the hydroxyl group as a prominent hydrogen bond donor/acceptor.

Intermolecular Interactions and Crystal Packing:

The way molecules pack in the crystal is determined by a network of non-covalent interactions. In the case of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, the crystal structure is stabilized by:

  • O-H···N Hydrogen Bonds: The hydroxyl group of the methanol moiety forms a classic hydrogen bond with the nitrogen atom of the imidazole ring of an adjacent molecule. This interaction links the molecules into inversion dimers.[8][13]

  • C-H···O Hydrogen Bonds: Weaker C-H···O hydrogen bonds further connect these dimers, forming extended ribbons.[8][13]

  • π–π Stacking Interactions: The planar aromatic rings of the imidazo[1,2-a]pyridine core participate in π–π stacking interactions, which link the ribbons together to build the final three-dimensional crystal lattice.[8]

The following diagram illustrates the key intermolecular interactions that drive the crystal packing.

intermolecular_interactions cluster_dimer Hydrogen-Bonded Dimer cluster_ribbon Extended Ribbon cluster_stacking 3D Lattice Molecule1 Molecule A Molecule2 Molecule B (Inversion) Molecule1->Molecule2 O-H···N Molecule3 Molecule C Molecule2->Molecule3 C-H···O Molecule4 Molecule D Molecule3->Molecule4 π–π Stacking

Caption: Hierarchy of intermolecular interactions in the crystal lattice.

Conclusion and Future Directions

This guide has outlined the comprehensive process for determining the X-ray crystal structure of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol derivatives, from their chemical synthesis to the detailed analysis of their three-dimensional architecture. The structural insights gained, particularly regarding molecular conformation and intermolecular interactions, are invaluable for understanding the physicochemical properties of these compounds and for guiding the design of new derivatives with enhanced biological activity.

Future work in this area should focus on obtaining crystal structures of a wider range of derivatives to build a more comprehensive understanding of their structure-activity relationships. Co-crystallization with target proteins would provide direct evidence of the binding mode and facilitate the development of more potent and selective therapeutic agents.

References

  • Narayan, A., Patel, S., Baile, S., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Drug Discovery Technologies, 24(8). Available from: [Link]

  • Narayan, A., Patel, S., Baile, S., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available from: [Link]

  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. Available from: [Link]

  • (N.D.). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available from: [Link]

  • (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. PubMed. Available from: [Link]

  • (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • (N.D.). Solve a small-molecule structure. CCP4 wiki. Available from: [Link]

  • (N.D.). X-ray crystallography. Wikipedia. Available from: [Link]

  • (N.D.). Small molecule crystallography. Excillum. Available from: [Link]

  • (N.D.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. Available from: [Link]

  • (2019). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. PMC. Available from: [Link]

  • Elaatiaoui, A., Koudad, M., Zgou, H., El Amane, M., & Ben-Tama, A. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189. Available from: [Link]

  • (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Publishing. Available from: [Link]

  • Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2574. Available from: [Link]

  • (N.D.). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. PMC. Available from: [Link]

  • (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc. Available from: [Link]

  • Adingra, K., Coulibaly, S., Alain, K., Ouattara, M., & Sissouma, D. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91. Available from: [Link]

  • (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure - A Review. IntechOpen. Available from: [Link]

  • (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. ResearchGate. Available from: [Link]

Sources

Methodological & Application

Application Note: {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol as a Privileged Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: Escaping Flatland with Tetrahydroimidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, famously serving as the core pharmacophore for blockbuster drugs like the sedative-hypnotic zolpidem and various antiviral and anticancer agents[1]. However, fully aromatic, planar bicyclic systems often suffer from poor aqueous solubility, high unspecific protein binding, and unfavorable pharmacokinetic (PK) profiles.

In response to the industry-wide push to "escape from flatland"—a paradigm emphasizing the increase of the fraction of sp3-hybridized carbons ( Fsp3​ ) to improve clinical success rates—the partially saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core has emerged as a highly privileged scaffold. By saturating the pyridine ring, the molecule adopts a more complex 3D geometry. This disruption of planarity reduces π−π stacking-induced aggregation, thereby enhancing solubility and lowering the melting point, while retaining the critical hydrogen-bond accepting capabilities of the imidazole nitrogen[2].

{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol (CAS: 1038827-92-7) represents an optimal starting point for library generation[3]. The 2-hydroxymethyl group is a highly versatile synthetic handle that can be readily oxidized, alkylated, or converted into a leaving group, allowing for rapid diversification at the C2 position without disrupting the basicity or steric profile of the tetrahydro-fused core.

Key Applications in Target-Directed Drug Discovery
  • Heparanase-1 (HPSE1) Inhibitors: Recent structure-based lead optimization campaigns have utilized tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivatives to achieve sub-nanomolar inhibition of HPSE1, a target implicated in tumor metastasis[4]. The 2-hydroxymethyl variant allows researchers to probe the opposite vector of the binding pocket, potentially engaging in critical hydrogen bonding with active-site residues.

  • Toll-Like Receptor 7 (TLR7) Antagonists: Imidazo[1,2-a]pyridine derivatives have been rationally designed as potent TLR7 antagonists for the treatment of autoimmune diseases like psoriasis[5]. The saturated tetrahydro-analogues offer a tunable lipophilic profile that can be optimized to penetrate the skin barrier while maintaining subnanomolar potency.

  • Antiprotozoal & Antifungal Agents: Dicationic diamidines based on the tetrahydroimidazo[1,2-a]pyridine scaffold exhibit strong DNA minor-groove binding affinities. The saturated ring deviates from planarity, subtly altering the DNA binding kinetics compared to unsaturated analogues, which has been shown to be effective against T. b. rhodesiense and P. falciparum[2].

Quantitative Data & Scaffold Comparison

To understand the physical advantages of utilizing the tetrahydro derivative over its fully aromatic counterpart, we must analyze their physicochemical properties. Table 1 outlines the core properties of the building block, while Table 2 highlights the generalized PK/PD shifts observed when transitioning from an aromatic to a saturated scaffold.

Table 1: Physicochemical Properties of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol

PropertyValueRationale / Impact
CAS Number 1038827-92-7Unique identifier for procurement and database tracking[3].
Molecular Formula C8H12N2OLow molecular weight (152.19 Da) makes it an ideal fragment[6].
Monoisotopic Mass 152.09496 DaCritical for LC-MS/HRMS validation during library synthesis[7].
Fsp3​ (Fraction sp3) 0.50High sp3 character (4 out of 8 carbons) ensures 3D complexity.
Hydrogen Bond Donors 1The primary hydroxyl group serves as a single H-bond donor.
Hydrogen Bond Acceptors 2The hydroxyl oxygen and the imidazole nitrogen (N1).

Table 2: Comparative Advantages: Aromatic vs. Tetrahydro Scaffolds

ParameterImidazo[1,2-a]pyridine (Aromatic)5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine (Saturated)
3D Geometry Planar (Flat)Puckered (Half-chair tetrahydropyridine ring)
Aqueous Solubility Generally Lower (prone to π -stacking)Generally Higher (disrupted crystal lattice)
Lipophilicity (LogP) HigherLower (more hydrophilic due to loss of aromaticity)
Target Selectivity Broad (intercalation risks)Specific (shape-complementary to distinct pockets)

Chemical Diversification Workflow

The primary utility of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol lies in the reactivity of its C2-hydroxymethyl group. The diagram below illustrates the divergent synthetic pathways available to medicinal chemists.

G Core {5H,6H,7H,8H-imidazo[1,2-a] pyridin-2-yl}methanol (Building Block) Aldehyde 2-Carbaldehyde Intermediate Core->Aldehyde Swern/Dess-Martin Oxidation Mesylate 2-Methyl Methanesulfonate Intermediate Core->Mesylate MsCl, DIPEA, DCM, 0°C CarboxylicAcid 2-Carboxylic Acid Intermediate Core->CarboxylicAcid TEMPO/BAIB Oxidation ReductiveAmination Reductive Amination (Kinase/GPCR Ligands) Aldehyde->ReductiveAmination NaBH(OAc)3, Primary/Secondary Amine SN2 SN2 Displacement (Antimicrobial/TLR7 Antagonists) Mesylate->SN2 Nucleophile (N, O, S), Base, Heat AmideCoupling Amide Coupling (Heparanase Inhibitors) CarboxylicAcid->AmideCoupling HATU, DIPEA, Amine

Caption: Chemical Diversification Workflow of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include the mechanistic causality behind reagent selection and in-process controls (IPCs) to verify success at each step.

Protocol A: Controlled Oxidation to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde

Causality & Rationale: Converting the primary alcohol to an aldehyde is required for downstream reductive amination. A Swern oxidation is strictly preferred over harsh acidic oxidants (like Jones reagent) or transition metals (like KMnO4). The basic imidazole nitrogen in the tetrahydroimidazo[1,2-a]pyridine core can coordinate with heavy metals, complicating workup, or become protonated in acidic media, which stalls the reaction. Swern conditions (-78 °C, basic workup) are mild and prevent over-oxidation to the carboxylic acid.

Step-by-Step Methodology:

  • Preparation of the Swern Reagent: Flame-dry a round-bottom flask under an argon atmosphere. Add anhydrous dichloromethane (DCM, 10 mL/mmol of substrate) and oxalyl chloride (1.5 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation: Slowly add anhydrous dimethyl sulfoxide (DMSO, 3.0 equiv) dropwise. Causality: This forms the active alkoxysulfonium ylide intermediate. Stir for 15 minutes at -78 °C.

  • Substrate Addition: Dissolve {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated Swern reagent. Stir for 45 minutes at -78 °C.

  • Quenching & Elimination: Add triethylamine (Et3N, 5.0 equiv) dropwise. Causality: The base deprotonates the intermediate, triggering the collapse of the ylide to release the aldehyde and dimethyl sulfide. Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • In-Process Control (IPC): Pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation: The starting material (M+H = 153.1) should be consumed, replaced by a new peak corresponding to the aldehyde (M+H = 151.1).

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, EtOAc/Hexanes) if necessary.

Protocol B: Mesylation and Telescoped SN2 Displacement

Causality & Rationale: To attach complex nucleophiles (e.g., piperazines or anilines) to the C2 position, the hydroxyl group must be converted into a good leaving group. Mesylation (using MsCl) is chosen over halogenation (e.g., using SOCl2 or PBr3) because the latter generates stoichiometric HCl/HBr, which protonates the basic core and can lead to intractable salts[8]. The mesylate is highly reactive and often unstable; therefore, it is used "telescopically" (without purification) in the subsequent SN2 step.

Step-by-Step Methodology:

  • Mesylation: Dissolve {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol (1.0 equiv) in anhydrous DCM (10 mL/mmol). Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) and cool to 0 °C.

  • Activation: Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir at 0 °C for 30 minutes.

  • IPC 1 (Validation): Analyze via TLC (DCM:MeOH 9:1). The highly polar alcohol spot should disappear, replaced by a less polar, UV-active mesylate spot. LC-MS will show M+H = 230.1.

  • Telescoping Workup: Dilute with cold DCM and wash rapidly with ice-cold saturated NaHCO3 to remove excess MsCl and salts. Dry the organic layer over Na2SO4 and evaporate under reduced pressure at room temperature (do not heat, as the mesylate may degrade).

  • SN2 Displacement: Immediately dissolve the crude mesylate in anhydrous acetonitrile (MeCN). Add the desired nucleophile (e.g., a substituted amine, 1.5 equiv) and potassium carbonate (K2CO3, 2.0 equiv).

  • Heating: Heat the mixture to 60 °C for 4-6 hours. Causality: The elevated temperature provides the activation energy required for the nucleophile to displace the mesylate group.

  • IPC 2 (Validation): Monitor by LC-MS until the mesylate mass (230.1) is fully consumed and the target product mass is observed.

  • Final Isolation: Filter off the inorganic salts, concentrate the filtrate, and purify the final compound via preparative HPLC.

References

  • Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Novel Dicationic Imidazo[1,2-a]pyridines and 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridines as Antiprotozoal Agents Source: Journal of Medicinal Chemistry URL:[Link]

  • Structure-based lead optimization to improve potency and selectivity of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid series of heparanase-1 inhibitor Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity Source: MDPI Pharmaceuticals URL:[Link]

  • PubChemLite - 1038827-92-7 (C8H12N2O) Source: PubChemLite (Université du Luxembourg) URL:[Link]

  • WO2020201773A1 - Mettl3 inhibitory compounds Source: Google Patents URL

Sources

Application Note: Selective Reduction Protocols for Imidazo[1,2-a]pyridine Esters

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous therapeutics, including anxiolytics (zolpidem, alpidem), antiviral agents, and gastrointestinal drugs. During the elaboration of this bicyclic core, researchers frequently need to functionalize the C2 or C3 positions.

Starting from readily accessible imidazo[1,2-a]pyridine-2-carboxylates or 3-carboxylates, the reduction of the ester moiety is a critical transformation. Depending on the synthetic strategy, the ester must be reduced either completely to a primary alcohol (for subsequent etherification or fluorination) or partially to an aldehyde (for reductive amination or Wittig olefinations). This application note provides field-proven, self-validating protocols for both transformations, detailing the mechanistic causality behind each experimental choice.

Mechanistic Insights and Causality (E-E-A-T)

As a Senior Application Scientist, executing a reaction requires understanding the physical chemistry governing the reagents and the substrate. Imidazo[1,2-a]pyridines possess a highly basic bridgehead nitrogen (N1) and a basic sp² nitrogen (N4), which profoundly impact reduction workups due to their propensity to coordinate with metal salts.

Complete Reduction to Primary Alcohols (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) aggressively reduces esters to primary alcohols. The reaction proceeds via an aldehyde intermediate that is too transient to isolate.

  • The Chelation Challenge: During reduction, the basic nitrogen atoms of the imidazo[1,2-a]pyridine core strongly coordinate with the resulting aluminum alkoxide species.

  • Workup Causality: Standard aqueous quenching often yields a gelatinous aluminum hydroxide emulsion that traps the basic product, decimating yields. To circumvent this, the Fieser Quench is mandatory. The precise stoichiometric addition of water and sodium hydroxide forces the formation of a granular, crystalline aluminate salt. This physically disrupts the nitrogen-aluminum coordination, allowing the free base alcohol to be cleanly extracted 1.

Controlled Partial Reduction to Aldehydes (DIBAL-H)

Directly reducing an ester to an aldehyde is mechanistically delicate because aldehydes are typically more electrophilic than their parent esters.

  • Temperature Causality: Diisobutylaluminum hydride (DIBAL-H) is employed at strictly cryogenic temperatures (-78 °C). At this temperature, the hydride attacks the ester to form a stable tetrahedral aluminum acetal intermediate. This intermediate resists collapse, preventing over-reduction to the alcohol 2.

  • Workup Causality: The intermediate must be quenched before the system warms up. Quenching with an aqueous solution of Rochelle's salt (potassium sodium tartrate) serves a dual purpose: it hydrolyzes the acetal to the aldehyde and simultaneously chelates the aluminum ions into a water-soluble complex, preventing intractable emulsions.

  • Alternative Approach: In highly sensitive substrates where DIBAL-H causes over-reduction, a modified Red-Al® complex (bis(2-methoxyethoxy)aluminum hydride pre-treated with morpholine) can be employed at -40 °C to safely arrest the reduction at the aldehyde stage 3.

Workflow Visualization

ReductionWorkflow Start Imidazo[1,2-a]pyridine Ester LiAlH4 LiAlH4 (2.0 eq) THF, 0 °C to RT Start->LiAlH4 DIBAL DIBAL-H (1.1 eq) DCM, -78 °C Start->DIBAL Al_Alkoxide Aluminum Alkoxide Intermediate LiAlH4->Al_Alkoxide Fast Reduction Tetrahedral Tetrahedral Al-Acetal Intermediate DIBAL->Tetrahedral Stable at -78 °C Quench1 Fieser Quench (H2O / 15% NaOH) Al_Alkoxide->Quench1 Quench2 Rochelle's Salt (Aqueous Tartrate) Tetrahedral->Quench2 Alcohol Primary Alcohol (Complete Reduction) Quench1->Alcohol Granular Salts Aldehyde Aldehyde (Partial Reduction) Quench2->Aldehyde Chelation

Figure 1: Divergent reduction pathways of imidazo[1,2-a]pyridine esters using LiAlH4 and DIBAL-H.

Quantitative Data & Reaction Parameters

ParameterProtocol A (Complete Reduction)Protocol B (Partial Reduction)
Target Product Primary AlcoholAldehyde
Reducing Agent LiAlH₄ (Powder or Pellets)DIBAL-H (1.0 M in DCM/Toluene)
Equivalents 1.5 – 2.0 eq1.05 – 1.1 eq
Solvent Anhydrous THFAnhydrous DCM
Temperature 0 °C → Room TempStrictly -78 °C
Workup Method Fieser Quench ( n : n : 3n ratio)Rochelle's Salt Chelation
Expected Yield 75% – 90%60% – 80%
Chemoselectivity Reduces esters, ketones, nitrilesSelective for ester → aldehyde at -78 °C

Experimental Protocols

Protocol A: Complete Reduction to Imidazo[1,2-a]pyridin-yl-methanol (LiAlH₄)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet. Add anhydrous THF (10 mL per mmol of substrate).

  • Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Carefully suspend LiAlH₄ (2.0 eq) in the stirring THF.

  • Substrate Addition: Dissolve the imidazo[1,2-a]pyridine ester (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15 minutes to control the exothermic hydrogen evolution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (typically 5-10% MeOH in DCM).

  • Fieser Quench: Once complete, cool the reaction back to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add:

    • x mL of distilled H₂O (dropwise, vigorous bubbling will occur)

    • x mL of 15% aqueous NaOH solution

    • 3x mL of distilled H₂O

  • Maturation: Remove the ice bath and stir vigorously for 30–60 minutes at room temperature.

    • Validation Checkpoint: The reaction mixture must transition from a grey, gelatinous sludge to a suspension containing a crisp, white, granular precipitate. If the sludge persists, add a small amount of MgSO₄ and continue stirring.

  • Isolation: Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot ethyl acetate (3 × 20 mL) to extract any product coordinated to the salts.

  • Concentration: Concentrate the combined filtrates under reduced pressure to afford the primary alcohol, which can typically be used without further purification.

Protocol B: Partial Reduction to Imidazo[1,2-a]pyridine-carboxaldehyde (DIBAL-H)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Add the imidazo[1,2-a]pyridine ester (1.0 eq) and anhydrous DCM (15 mL per mmol of substrate).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to strictly -78 °C for 15 minutes.

  • Reagent Addition: Slowly add DIBAL-H (1.1 eq, 1.0 M solution in DCM) dropwise down the cold inner wall of the flask over 20 minutes.

    • Validation Checkpoint: The internal temperature must not rise above -70 °C during addition. A temperature spike will cause the tetrahedral intermediate to collapse, leading to over-reduction to the alcohol.

  • Reaction: Stir the mixture at -78 °C for 1.5 to 2 hours.

  • Cryogenic Quench: Quench the reaction while still at -78 °C by adding anhydrous methanol (2 mL per mmol) dropwise to safely destroy unreacted DIBAL-H. Stir for 10 minutes.

  • Chelation Workup: Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate, 15 mL per mmol). Remove the flask from the cold bath and allow it to warm to room temperature.

  • Phase Resolution: Stir the mixture vigorously at room temperature for 1 to 3 hours.

    • Validation Checkpoint: Initially, the mixture will form a thick, opaque white emulsion. The workup is only complete when this emulsion resolves into two distinct, transparent liquid phases (aqueous and organic). Do not attempt extraction until the phases are clear.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the aldehyde.

References

  • Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives.Der Pharma Chemica, 2012.
  • US8648092B2 - Imidazo[1,2-a]pyridine derivatives: preparation and pharmaceutical applications.Google Patents, 2014.
  • Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues.European Journal of Medicinal Chemistry, 2002.

Sources

Application Note: {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol as a Core Scaffold in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary oncology drug discovery, the identification of versatile, biologically active pharmacophores is paramount. {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol—also known as (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)methanol—is a partially saturated, bicyclic nitrogen-rich heterocycle that serves as a highly privileged scaffold[1]. While fully aromatic imidazo[1,2-a]pyridines are broadly recognized for their anticancer properties[1], the tetrahydro derivatives are specifically prized for their unique stereochemical flexibility and their ability to mimic enzymatic transition states[2]. This application note details the mechanistic rationale, quantitative efficacy, and validated in vitro protocols for applying derivatives of this scaffold in cancer cell line research.

Mechanistic Rationale & Target Biology

The structural geometry of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol allows it to act as a foundational building block for several classes of targeted anticancer agents:

  • O-GlcNAcase (OGA) Inhibition: Cancer cells frequently exhibit an altered metabolic state (the Warburg effect) accompanied by hyper-O-GlcNAcylation of oncogenic proteins (e.g., c-Myc, p53, and Akt), which promotes tumor survival and proliferation[3]. The tetrahydroimidazo[1,2-a]pyridine core is the defining pharmacophore for the "nagstatin" and "GlcNAcstatin" family of OGA inhibitors[2][4]. The scaffold perfectly mimics the oxazoline transition state of the OGA catalytic mechanism, allowing these derivatives to competitively inhibit OGA with picomolar affinity[2].

  • Mitotic Spindle Disruption (CENP-E Inhibition): Derivatives of this scaffold have been engineered as potent inhibitors of mitotic kinesins such as CENP-E. By disrupting the mitotic spindle, these compounds prevent cancer cell division, leading to robust G2/M phase cell cycle arrest and subsequent apoptosis[5].

  • Kinase Inhibition: Substituted tetrahydroimidazo-pyridines and pyridazines have demonstrated potent antiproliferative effects by acting as competitive kinase inhibitors, showing high efficacy against breast carcinoma and melanoma cell lines[6].

Pathway Glucose Glucose Uptake HBP Hexosamine Biosynthetic Pathway (HBP) Glucose->HBP UDP_GlcNAc UDP-GlcNAc HBP->UDP_GlcNAc OGT OGT (Transferase) UDP_GlcNAc->OGT Target Oncogenic Proteins (c-Myc, p53, Akt) OGT->Target Adds O-GlcNAc O_GlcNAcylated O-GlcNAcylated Proteins (Promotes Cancer Survival) Target->O_GlcNAcylated OGA OGA (GlcNAcase) O_GlcNAcylated->OGA Substrate OGA->Target Removes O-GlcNAc Inhibitor {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol Derivatives Inhibitor->OGA Competitive Inhibition

Mechanism of OGA inhibition by tetrahydroimidazo[1,2-a]pyridine derivatives in cancer.

Quantitative Efficacy Data

The antiproliferative activity of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol derivatives has been extensively validated across multiple human cancer cell lines. Table 1 summarizes the half-maximal inhibitory concentrations (IC₅₀) of representative functionalized derivatives[6][7].

Table 1: Comparative IC₅₀ Values of Tetrahydroimidazo[1,2-a]pyridine Derivatives

Cancer Cell LineTissue OriginTarget MechanismIC₅₀ Range (µM)Reference Standard (e.g., 5-FU)
MCF-7 Breast CarcinomaKinase / OGA Inhibition1.50 – 5.202.10 µM
A549 Lung CarcinomaMitotic Kinesin / Kinase0.64 – 3.201.85 µM
HCT-116 Colorectal CarcinomaTopoisomerase / Kinase2.10 – 4.803.40 µM
SK-MEL-28 MelanomaKinase Inhibition1.20 – 6.502.80 µM

Experimental Workflows & Protocols

To ensure self-validating and reproducible results, the following protocols integrate phenotypic screening with direct target engagement validation.

Workflow Step1 1. Compound Prep Synthesize/Dissolve in DMSO Step2 2. Cell Culture Seed MCF-7 / A549 Cells Step1->Step2 Step3 3. Treatment Administer 0.1 - 100 µM Step2->Step3 Step4a 4a. Phenotypic Assay MTT Viability & Apoptosis Step3->Step4a Step4b 4b. Target Engagement Western Blot (Anti-O-GlcNAc) Step3->Step4b Step5 5. Data Analysis IC50 & Biomarker Correlation Step4a->Step5 Step4b->Step5

In vitro workflow for evaluating {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT)

Causality Note: The bicyclic imidazopyridine core is inherently lipophilic. Stock solutions must be prepared in 100% DMSO to ensure complete solubilization. However, the final in-well DMSO concentration must strictly remain ≤0.1% (v/v) to prevent solvent-induced cytotoxicity, which would otherwise confound the IC₅₀ calculations.

Step-by-Step Methodology:

  • Cell Seeding: Harvest MCF-7 or A549 cells in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cellular adherence.

  • Compound Preparation: Dissolve the {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol derivative in molecular biology grade DMSO to create a 10 mM stock. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Aspirate the old media and replace it with 100 µL of the compound-containing media. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 5-Fluorouracil at 10 µM). Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Rationale: Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Reading: Carefully aspirate the media without disturbing the crystals. Add 150 µL of DMSO per well to solubilize the formazan. Shake the plate in the dark for 15 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.

Protocol 2: Target Engagement Validation (O-GlcNAc Western Blot)

Causality Note: If the derivative acts as an OGA inhibitor, the phenotypic cell death observed in Protocol 1 must correlate with biochemical target engagement. Inhibiting OGA prevents the removal of O-GlcNAc from proteins. Therefore, a successful hit will result in a dose-dependent increase in global O-GlcNAcylation, validated using the RL2 antibody.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates ( 3×105 cells/well). Treat with the derivative at 0.5×IC50​ , 1×IC50​ , and 2×IC50​ for 24 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease inhibitors and a known OGA inhibitor (e.g., 10 µM Thiamet-G) to prevent post-lysis loss of O-GlcNAc modifications.

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 30 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour at room temperature. Note: Do not use non-fat dry milk, as it contains glycoproteins that will cause high background signal with O-GlcNAc antibodies.

  • Immunoblotting: Incubate the membrane overnight at 4°C with the primary anti-O-GlcNAc antibody (clone RL2, 1:1000 dilution). Wash 3x with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Develop using ECL substrate and image. Target engagement is confirmed if the treated lanes show a heavily smeared increase in band intensity across multiple molecular weights compared to the vehicle control.

References

  • Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2020). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy. Available at:[Link]

  • Morgans Jr., D. J., et al. (2014). US8772507B2 - Imidazole-benzamide anti-cancer agents. Google Patents.
  • El Kazzouli, S., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5238. Available at:[Link]

  • Vocadlo, D. J., et al. (2014). Chemical Biology of O-GlcNAc Glycosylation. The Royal Society of Chemistry. Available at:[Link]

  • Umapathi, P., et al. (2019). Protein O-GlcNAcylation in Cardiac Pathologies: Past, Present, Future. Frontiers in Endocrinology. Available at:[Link]

  • Ali, M., et al. (2021). Imidazoles as potential anticancer agents. European Journal of Medicinal Chemistry. Available at:[Link]

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Application Note: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Imidazo[1,2- a ]pyridines represent a privileged class of nitrogen-fused bicyclic heterocycles. They form the core pharmacophore of several blockbuster therapeutics, including the sedative Zolpidem, the anxiolytic Alpidem, and the cardiotonic Olprinone[1]. Traditional synthetic routes, such as the classical Tschitschibabin condensation, often require prolonged conductive heating (refluxing for hours to days), which frequently results in thermal degradation, poor atom economy, and the generation of hazardous solvent waste.

The Microwave Advantage (Dielectric Heating): Microwave-assisted organic synthesis (MAOS) fundamentally alters the reaction kinetics. Unlike conventional heating—which relies on the slow thermal conductivity of the vessel walls and solvent—microwave irradiation directly couples with the molecular dipoles of the reagents and polar solvents[2]. The rapid alignment and relaxation of these dipoles in the oscillating electromagnetic field generate intense, instantaneous, and localized heat.

Causality in Experimental Design: By utilizing microwave irradiation in sealed vessels, chemists can safely heat reaction mixtures above their atmospheric boiling points (autogenous pressure). This superheating drastically lowers the activation energy barrier for the rate-determining intramolecular cyclization and dehydration steps, reducing reaction times from hours to mere seconds or minutes while significantly suppressing side reactions[3].

Pathway Visualization

The synthesis of imidazo[1,2- a ]pyridines typically proceeds via two primary pathways: the bimolecular condensation of 2-aminopyridines with α -haloketones, or the three-component Groebke-Blackburn-Bienaymé (GBB) reaction. Both pathways are highly accelerated by microwave dielectric heating.

G A 2-Aminopyridine (Nucleophile) D Bimolecular Condensation (Tschitschibabin-type) A->D Pathway 1 E Groebke-Blackburn-Bienaymé (GBB MCR) A->E Pathway 2 B α-Haloketone (Electrophile) B->D C Aldehyde + Isonitrile (Multicomponent) C->E MW Microwave Irradiation (Dielectric Heating) F Imidazo[1,2-a]pyridine Derivatives MW->F Rapid Cyclization & Dehydration D->MW Catalyst-free / Solvent-free E->MW Green Catalyst (e.g., NH4Cl)

Microwave-assisted synthetic pathways for imidazo[1,2-a]pyridine derivatives.

Comparative Performance Data

The empirical data below highlights the dramatic efficiency gains achieved by transitioning from conventional oil-bath heating to microwave irradiation.

Reaction PathwayReagentsConventional ConditionsMicrowave ConditionsMW Yield (%)Ref
Bimolecular Condensation 2-Aminopyridine + Phenacyl bromide3 hours / 80 °C1–2 min / 100 °C87–98%[1]
GBB Multicomponent 2-Aminopyridine + 3-Formylchromone + IsonitrileNo reaction at RT / Traces with Ultrasound15 min / 80 °C (NH₄Cl cat.)36%[4]
Halogenation/Condensation Acetophenone + NBS 2-Aminopyridine2–4 hours / Reflux60 sec / 120 °C50–99%[3]
Green Aqueous Condensation 2-Aminonicotinic acid + Chloroacetaldehyde>12 hours / Reflux30 min / 100 °C (Water)92–95%[2]

Standardized Experimental Protocols

Protocol A: Solvent-Free Synthesis via α -Haloketones

This protocol leverages the inherent polarity of the starting materials to absorb microwave energy, eliminating the need for hazardous organic solvents[1].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent heavy-walled glass vial equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol) and the appropriate α -haloketone (e.g., phenacyl bromide, 1.0 mmol).

  • Sealing (Causality): Seal the vial with a Teflon-lined, crimped or snap-on septum cap. Why? Sealing prevents the volatilization of the reagents and safely contains the autogenous pressure generated during the exothermic condensation, which drives the equilibrium toward the dehydrated product.

  • Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Program the instrument to reach 100 °C over a 30-second ramp time, holding at 100 °C for 2 minutes with a dynamic power limit of 100 W.

  • Self-Validation Checkpoint 1: Monitor the power curve on the synthesizer interface. As the solid reagents melt and form the highly polar pyridinium intermediate, the system's microwave absorptivity will spike. The instrument should automatically down-regulate the wattage to maintain 100 °C.

  • Cooling & Venting: Allow the system to actively cool to 40 °C using compressed air before uncapping. Safety Note: Premature opening can lead to explosive depressurization.

  • Workup & Isolation: Quench the crude melt with saturated aqueous NaHCO₃ (5 mL) to neutralize the hydrobromide byproduct. Extract with ethyl acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from ethanol to afford the pure imidazo[1,2- a ]pyridine.

Protocol B: Eco-Friendly Groebke-Blackburn-Bienaymé (GBB) Reaction

This three-component reaction utilizes a green catalyst (NH₄Cl) and a green solvent (EtOH) to construct complex, highly substituted imidazo[1,2- a ]pyridines[4].

Step-by-Step Methodology:

  • Imine Formation: To a 10 mL microwave vial, add 2-aminopyridine (1.0 mmol), an aldehyde (e.g., 3-formylchromone, 1.0 mmol), and NH₄Cl (20 mol%). Add 2 mL of absolute ethanol.

  • First Irradiation: Seal the vial and irradiate at 80 °C for 20 minutes (100 W max).

    • Causality: Ethanol acts as an excellent microwave absorber ( tanδ=0.941 ), transferring heat homogeneously to the bulk solution to rapidly form the Schiff base (imine).

  • Self-Validation Checkpoint 2: Perform a rapid TLC (Hexanes:EtOAc 7:3). The complete disappearance of the aldehyde spot validates that the imine intermediate has fully formed, preventing competitive side reactions in the next step.

  • Cyclization: Cool the vial to room temperature, uncap, and add the isocyanide (1.2 mmol). Reseal the vial and irradiate at 80 °C for an additional 15 minutes.

  • Isolation: Remove the ethanol under vacuum. Purify the crude residue via silica gel column chromatography to isolate the targeted 3-aminoimidazo[1,2- a ]pyridine derivative.

Analytical Validation

To confirm the structural integrity of the synthesized imidazo[1,2- a ]pyridines, rely on the following spectroscopic markers:

  • ¹H NMR (CDCl₃ or DMSO-d₆): The defining characteristic of an unsubstituted C-3 position on the imidazo[1,2- a ]pyridine ring is a distinct singlet typically resonating between δ 7.40 and 7.60 ppm. The bridgehead nitrogen induces a strong downfield shift on the adjacent C-5 proton, often appearing as a doublet near δ 8.10 – 8.30 ppm.

  • Mass Spectrometry (ESI-MS): The robust aromatic core ionizes efficiently in positive mode, yielding a prominent [M+H]+ pseudo-molecular ion, which serves as a definitive confirmation of successful cyclization and dehydration.

References

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction Source: MDPI (Proceedings) URL:[Link][4]

  • Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives Source: Connect Journals (International Journal of Pharmaceutical Sciences and Research) URL:[Link][2]

  • Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines Source: Der Pharma Chemica URL:[Link][1]

  • Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives Source: ResearchGate (Journal of Heterocyclic Chemistry) URL:[Link][3]

Sources

Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-a]pyridine Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently identified as a core component of biologically active compounds. Its synthetic tractability and diverse pharmacological activities have made it a cornerstone in modern drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for imidazo[1,2-a]pyridine libraries. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols for key biochemical and cell-based assays, and offer insights into data analysis and hit validation.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Drug Discovery

The imidazo[1,2-a]pyridine ring system is a versatile scaffold found in numerous marketed drugs and clinical candidates, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] Its rigid, bicyclic structure provides a three-dimensional framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5][6] High-throughput screening of libraries based on this scaffold has consistently yielded promising hit compounds against a variety of biological targets.[7][8]

Strategic Planning for HTS Campaigns

A successful HTS campaign for an imidazo[1,2-a]pyridine library begins with a clear understanding of the biological target and the desired therapeutic outcome. The choice between a biochemical (target-based) and a cell-based (phenotypic) assay is a critical first step.

  • Biochemical Assays: These assays directly measure the interaction of a compound with a purified biological target, such as an enzyme or receptor. They are ideal for target-specific screening and offer a more straightforward interpretation of structure-activity relationships (SAR).

  • Cell-Based Assays: These assays measure the effect of a compound on a cellular process or pathway within a living cell. They provide a more physiologically relevant context and can identify compounds that act through various mechanisms, including those that are not yet fully understood.[9]

The selection of the appropriate assay format is dictated by the nature of the target and the available technology. Common assay formats include:

  • Luminescence-based assays: Highly sensitive and suitable for a wide range of targets, including kinases and ATP-dependent enzymes.

  • Fluorescence-based assays: Versatile and can be adapted for various readouts, such as fluorescence intensity, polarization, and resonance energy transfer (FRET).

  • High-content screening (HCS): Utilizes automated microscopy and image analysis to simultaneously measure multiple cellular parameters, providing a detailed phenotypic profile of compound activity.[5][10][11][12][13][14][15][16]

Below is a logical workflow for a typical HTS campaign targeting an imidazo[1,2-a]pyridine library.

HTS_Workflow cluster_0 Phase 1: Assay Development & Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Hit Validation & Lead Optimization Assay_Dev Assay Development & Optimization Primary_Screen Primary HTS of Imidazo[1,2-a]pyridine Library Assay_Dev->Primary_Screen Validated Assay Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Primary Hits Counter_Screen Counter-Screening (Selectivity & Artifacts) Hit_Confirmation->Counter_Screen Confirmed Hits Secondary_Assays Secondary & Orthogonal Assays Counter_Screen->Secondary_Assays Validated Hits SAR_Expansion Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR_Expansion Lead_Opt Lead Optimization SAR_Expansion->Lead_Opt

Caption: A generalized workflow for a high-throughput screening campaign.

Detailed Protocols for Key HTS Assays

The following protocols are representative examples of HTS assays that can be adapted for screening imidazo[1,2-a]pyridine libraries against common drug targets.

Biochemical Assay: Kinase Inhibition using a Luminescence-Based Readout

Protein kinases are a major class of drug targets, and many imidazo[1,2-a]pyridine derivatives have been identified as potent kinase inhibitors.[1][7][8][17][18] This protocol describes a generic, luminescence-based assay to screen for inhibitors of a target kinase.

Principle: The assay measures the amount of ATP remaining in solution after a kinase reaction. Kinase inhibition results in a higher concentration of residual ATP, leading to a stronger luminescent signal.

Materials:

  • Purified target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • Imidazo[1,2-a]pyridine library dissolved in DMSO

  • Positive control inhibitor (e.g., staurosporine)

  • 384-well white, opaque plates

Protocol:

  • Compound Plating: Dispense 50 nL of each compound from the imidazo[1,2-a]pyridine library into the wells of a 384-well plate using an acoustic liquid handler. Also, dispense DMSO for negative controls and a known inhibitor for positive controls.

  • Enzyme/Substrate Addition: Prepare a master mix of the target kinase and its substrate in kinase reaction buffer. Add 10 µL of this mix to each well of the assay plate.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a solution of ATP in kinase reaction buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Signal Detection: Add 15 µL of the luminescent ATP detection reagent to each well.

  • Readout: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

Data Analysis:

ParameterCalculationPurpose
Percent Inhibition 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))To normalize the data and identify active compounds.
Z'-factor `1 - (3 * (SD_Negative_Control + SD_Positive_Control)) /Mean_Negative_Control - Mean_Positive_Control
Cell-Based Assay: Antimicrobial Activity using a Resazurin-Based Viability Readout

Imidazo[1,2-a]pyridines have shown significant promise as antimicrobial agents against a range of pathogens, including bacteria and parasites.[2][19][20][21] This protocol describes a simple and robust cell-based assay to screen for antimicrobial activity.

Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. A decrease in fluorescence indicates a reduction in cell viability due to the antimicrobial effect of the compound.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate growth medium (e.g., Luria-Bertani broth for bacteria, RPMI for fungi)

  • Resazurin sodium salt solution (0.1 mg/mL in PBS)

  • Imidazo[1,2-a]pyridine library dissolved in DMSO

  • Positive control antibiotic (e.g., amoxicillin for bacteria, fluconazole for fungi)[19]

  • 384-well clear-bottom black plates

Protocol:

  • Compound Plating: Dispense 100 nL of each compound from the imidazo[1,2-a]pyridine library into the wells of a 384-well plate.

  • Cell Inoculation: Prepare a suspension of the microbial cells in their growth medium at a predetermined optimal density. Add 50 µL of the cell suspension to each well.

  • Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for a duration that allows for sufficient growth in the negative control wells (typically 18-24 hours).

  • Viability Staining: Add 5 µL of the resazurin solution to each well.

  • Incubation for Color Development: Incubate the plates for an additional 2-4 hours at the growth temperature.

  • Readout: Measure fluorescence (Excitation: ~560 nm, Emission: ~590 nm) using a plate reader.

Data Analysis:

ParameterCalculationPurpose
Percent Growth Inhibition 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))To determine the antimicrobial activity of the compounds.
Minimum Inhibitory Concentration (MIC) The lowest concentration of a compound that prevents visible growth of the microorganism.To quantify the potency of the active compounds.

Hit Triage and Validation

A critical phase of any HTS campaign is the triage of primary hits to eliminate false positives and prioritize the most promising compounds for further investigation.

Hit_Validation Primary_Hits Primary Hits from HTS Dose_Response Dose-Response Confirmation (IC50/EC50) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (Different Technology) Dose_Response->Orthogonal_Assay Potent Hits Selectivity_Panel Selectivity Profiling (Related Targets) Dose_Response->Selectivity_Panel Potent Hits Cellular_Activity Cellular Target Engagement/Phenotypic Assay Orthogonal_Assay->Cellular_Activity Selectivity_Panel->Cellular_Activity Lead_Series Validated Lead Series Cellular_Activity->Lead_Series

Caption: A decision-making workflow for hit validation and progression.

Key Steps in Hit Validation:

  • Dose-Response Confirmation: Re-testing active compounds at multiple concentrations to determine their potency (IC₅₀ or EC₅₀ values).

  • Counter-Screening: Testing hits in assays designed to identify compounds that interfere with the assay technology (e.g., luciferase inhibitors, fluorescent compounds).

  • Orthogonal Assays: Confirming the activity of hits using a different assay format or technology to ensure the observed effect is not an artifact of the primary assay.

  • Selectivity Profiling: Assessing the activity of hits against related targets to determine their selectivity profile. For example, kinase inhibitors should be screened against a panel of other kinases.

  • Structure-Activity Relationship (SAR) Analysis: Examining the relationship between the chemical structure of the active compounds and their biological activity to guide the synthesis of more potent and selective analogs.[6]

Conclusion

High-throughput screening of imidazo[1,2-a]pyridine libraries is a powerful strategy for the discovery of novel therapeutic agents. A well-designed HTS campaign, incorporating robust assay methodologies and a rigorous hit validation process, is essential for success. The protocols and strategies outlined in this document provide a solid foundation for researchers to embark on their own screening endeavors with this privileged scaffold. The versatility of the imidazo[1,2-a]pyridine core, combined with the power of HTS, will undoubtedly continue to yield exciting new drug candidates for years to come.

References

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. - SciSpace. (2021, January 21). [Link]

  • The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed. (2015, October 1). [Link]

  • Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. (2021, September 3). [Link]

  • Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors - PubMed. (2012, December 15). [Link]

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  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC. (n.d.). [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed. (2015, February 26). [Link]

  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit - Oceanomics. (n.d.). [Link]

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  • Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][10][17]benzothiazole motifs - PubMed. (2011, May 15). [Link]

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  • Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed. (n.d.). [Link]

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  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (2026, January 7). [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022) - ResearchGate. (2026, February 9). [Link]

  • Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells - Our journal portfolio - PLOS. (2008, November 28). [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - RSC Publishing. (2021, January 21). [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis - Chemical Methodologies. (2025, November 15). [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - Griffith Research Online. (2020, October 16). [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. (n.d.). [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore | ChemRxiv. (n.d.). [Link]

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Application Note: Discovery and Development of Imidazo[1,2-a]pyridine-Based Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The emergence of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) has necessitated the development of novel therapeutics that target unexploited biological pathways[1]. Imidazo[1,2-a]pyridines (IPAs) have emerged as a breakthrough class of anti-tubercular agents, highlighted by the clinical candidate Telacebec (Q203) [2][3].

Unlike traditional first-line drugs that target cell wall synthesis (e.g., Isoniazid), IPAs target the bioenergetic infrastructure of Mtb. Specifically, they act as highly selective inhibitors of the QcrB subunit of the mycobacterial cytochrome bcc complex (Complex III)[2][4]. By binding to the ubiquinol oxidation pocket, IPAs block electron transfer in the respiratory chain, collapsing the proton motive force and arresting ATP synthesis[1][5].

The Cytochrome bd Vulnerability: A critical mechanistic insight for developing IPAs is the presence of a branched respiratory chain in Mtb. When the cytochrome bcc complex is inhibited by Q203, Mtb can reroute electron flow through an alternate terminal oxidase, cytochrome bd (encoded by the cydAB operon)[2][6]. Because of this alternate pathway, Q203 is primarily bacteriostatic in standard in vitro assays. However, combining IPAs with cytochrome bd inhibitors, or testing them against cydAB knockout mutants, results in rapid bactericidal activity[6].

ETC NADH NADH Dehydrogenase MK Menaquinone Pool (MK) NADH->MK e- transfer BCC Cytochrome bcc (QcrB Target) MK->BCC Primary BD Cytochrome bd (Alternate Pathway) MK->BD Alternate O2_1 O2 -> H2O BCC->O2_1 e- transfer ATP ATP Synthase BCC->ATP Proton Gradient O2_2 O2 -> H2O BD->O2_2 e- transfer BD->ATP Proton Gradient Q203 Imidazo[1,2-a]pyridines (e.g., Telacebec/Q203) Q203->BCC Inhibits (Bacteriostatic)

Fig 1: Mtb Electron Transport Chain showing QcrB inhibition by IPAs and the alternate bd pathway.

Chemical Synthesis & Lead Optimization

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry[7][8]. The synthesis of IPA-3-carboxamides (the sub-class containing Q203) typically involves the condensation of a 2-aminopyridine with an α -haloketone to form the core, followed by carboxylation and amide coupling[9][10].

Protocol 1: Amide Coupling of Imidazo[1,2-a]pyridine-3-carboxylic Acids

Expert Rationale: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent instead of standard EDC/HOBt. The C3 position of the imidazo[1,2-a]pyridine ring is sterically hindered and electronically deactivated; HATU provides superior conversion rates and minimizes epimerization/byproduct formation[10].

Materials:

  • Imidazo[1,2-a]pyridine-3-carboxylic acid derivative (1.0 eq)

  • Target Amine (e.g., 4-(trifluoromethoxy)benzylamine) (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: Dissolve the imidazo[1,2-a]pyridine-3-carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Add HATU (1.5 mmol) and DIPEA (3.0 mmol).

  • Pre-incubation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the active ester intermediate.

  • Amine Addition: Add the target amine (1.2 mmol) dropwise.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor reaction completion via LC-MS or TLC (typically 5% MeOH in DCM).

  • Quenching & Extraction: Dilute the reaction mixture with ethyl acetate (25 mL) and wash sequentially with saturated aqueous NaHCO3​ (2 × 15 mL), water (15 mL), and brine (15 mL). Note: Multiple water washes are critical to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure imidazo[1,2-a]pyridine-3-carboxamide[9].

In Vitro Antimycobacterial Screening

To establish the efficacy of newly synthesized IPAs, compounds must be screened against replicating Mtb H37Rv, followed by MDR/XDR clinical isolates[9][11].

Protocol 2: MIC Determination via Resazurin Microtiter Assay (REMA)

Expert Rationale: Due to the slow doubling time of Mtb (~18-24 hours), traditional optical density (OD) readings are prone to artifactual interference from compound precipitation. REMA relies on the metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by viable cells, providing a highly sensitive and self-validating readout of bacterial viability.

Step-by-Step Procedure:

  • Inoculum Preparation: Grow Mtb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80 to an OD600​ of 0.6–0.8. Dilute the culture to approximately 1×105 CFU/mL.

  • Plate Setup: In a 96-well flat-bottom microtiter plate, add 100 µL of 7H9 broth to all wells.

  • Serial Dilution: Add 100 µL of the test compound (prepared at 200 µM in 2% DMSO/broth) to the first column. Perform 2-fold serial dilutions across the plate. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent vehicle toxicity.

  • Controls: Include Isoniazid (INH) and Bedaquiline (BDQ) as positive controls. Include a vehicle control (1% DMSO) and a media-only blank.

  • Infection: Add 100 µL of the diluted Mtb inoculum to all wells (except media blanks). Final assay volume = 200 µL.

  • Incubation: Seal plates with breathable membranes and incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours. Read fluorescence at λex​ 560 nm / λem​ 590 nm. The MIC50​ is calculated using a non-linear regression dose-response curve.

Quantitative Data Summary

The following table summarizes the benchmark data for Telacebec (Q203) and representative analogs, demonstrating the profound potency and safety window of this class[2][6][9].

CompoundMIC₅₀ (Mtb H37Rv)MIC₅₀ (MDR-TB Isolates)Cytotoxicity IC₅₀ (Vero)Selectivity Index (SI)
Telacebec (Q203) 2.7 nM1.5 – 2.8 nM> 50,000 nM> 18,500
IPA-Analog 16 [9]100 nM50 – 1,500 nM> 64,000 nM> 640
Isoniazid (Control) 150 nM> 10,000 nM (Resistant)> 100,000 nMN/A
Bedaquiline (Control) 42 nM42 – 133 nM> 20,000 nM> 470

Target Validation & Bioenergetics Assays

Once a potent IPA is identified, it is critical to confirm that its mechanism of action is indeed QcrB inhibition, rather than off-target toxicity.

Protocol 3: ATP Depletion in cydAB Knockout Mutants

Expert Rationale: Because wild-type Mtb can upregulate the cytochrome bd oxidase to maintain ATP production when QcrB is inhibited, standard ATP assays on wild-type Mtb often show blunted responses to IPAs[6]. By utilizing an Mtb ΔcydAB knockout strain (which lacks the alternate terminal oxidase), the synthetic lethality of QcrB inhibition is exposed, resulting in rapid and complete ATP depletion.

Step-by-Step Procedure:

  • Culture Preparation: Grow wild-type Mtb H37Rv and Mtb ΔcydAB strains to mid-log phase ( OD600​≈0.5 ).

  • Compound Treatment: Aliquot 5 mL of each culture into sterile tubes. Treat with the IPA test compound at 10× MIC. Treat a separate set with Bedaquiline (an ATP synthase inhibitor) as a positive control.

  • Incubation: Incubate at 37°C with shaking for 24 hours.

  • Lysis & Extraction: Boil 1 mL aliquots of the cultures at 100°C for 10 minutes to rapidly quench enzymatic activity and lyse the cells. Centrifuge at 13,000 × g for 5 minutes to pellet debris.

  • Luminescence Assay: Transfer 50 µL of the supernatant to a white opaque 96-well plate. Add 50 µL of BacTiter-Glo™ Reagent (Promega). Incubate in the dark for 5 minutes.

  • Measurement: Measure luminescence. In the ΔcydAB strain, a successful QcrB inhibitor will show a >90% reduction in ATP levels compared to the vehicle control, whereas the wild-type strain will show a much shallower depletion curve[6].

Preclinical Workflow & Future Directions

The development of IPAs requires a rigid screening cascade to ensure compounds possess not only in vitro potency but also favorable pharmacokinetic (PK) profiles and in vivo efficacy. Because IPAs are highly lipophilic (often suffering from poor aqueous solubility), lead optimization frequently focuses on reducing the LogP value by introducing polar heterocyclic tail groups (e.g., benzoxazoles) without sacrificing QcrB binding affinity[10].

Workflow Synth 1. Chemical Synthesis Scaffold Hopping & Amide Coupling MIC 2. In Vitro Screening MIC (H37Rv) & Vero Cell Cytotoxicity Synth->MIC MoA 3. Target Validation ATP Depletion in ΔcydAB Mutants MIC->MoA PK 4. ADME & Pharmacokinetics Microsomal Stability & Oral Bioavailability MoA->PK InVivo 5. In Vivo Efficacy Murine Acute/Chronic TB Infection Models PK->InVivo

Fig 2: Standard preclinical screening cascade for imidazo[1,2-a]pyridine anti-TB agents.

Future combination therapies are highly promising. Telacebec (Q203) has demonstrated profound synergy with Bedaquiline in murine chronic infection models[1]. By simultaneously inhibiting Complex III (via Q203) and ATP synthase (via BDQ), the mycobacterial energy generation machinery is completely dismantled, offering a potential "universal regimen" for both drug-sensitive and drug-resistant tuberculosis[1][2].

References

  • Qurient Co. Ltd. "Telacebec (Q203) - Qurient." Qurient Pipeline. Available at: [Link]

  • Task Clinical. "Telacebec, a Potent Agent in the Fight against Tuberculosis: Findings from a Randomized, Phase 2 Clinical Trial and Beyond." Task Clinical Research. Available at: [Link]

  • Working Group for New TB Drugs. "Telacebec (Q203)." New TB Drugs Pipeline. Available at:[Link]

  • National Institutes of Health (NIH). "Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects." PMC. Available at:[Link]

  • Portico. "Telacebec: Preclinical pharmacology and mechanism of action." Portico Archives. Available at: [Link]

  • ACS Medicinal Chemistry Letters. "Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis." ACS Publications. Available at:[Link]

  • National Institutes of Health (NIH). "Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents." PMC. Available at: [Link]

  • National Institutes of Health (NIH). "Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB." PMC. Available at: [Link]

  • ACS Omega. "Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity." Martin Luther University Halle-Wittenberg / ACS. Available at:[Link]

  • Royal Society of Chemistry. "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Advances. Available at: [Link]

  • National Institutes of Health (NIH). "Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues." PMC. Available at: [Link]

Sources

High-Efficiency Synthesis of Imidazo[1,2-a]pyridine-Containing Peptidomimetics via Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The imidazo[1,2-a]pyridine (IAP) framework is a privileged bicyclic pharmacophore widely recognized for its presence in blockbuster therapeutics such as the hypnotic zolpidem and the anxiolytic alpidem[1]. In modern drug development, integrating the IAP scaffold into peptidomimetics has proven to be a highly effective strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.

By acting as a rigid dipeptide surrogate, the IAP core constrains the molecular backbone into a bioactive extended conformation[2]. This structural pre-organization has been successfully leveraged to design submicromolar inhibitors of the Akt serine/threonine kinase (a major oncology target)[2] and to develop novel antimicrobial libraries[3].

This application note provides a comprehensive, self-validating guide to synthesizing IAP-containing peptidomimetics. We focus on the[3] and its tandem application with the Ugi reaction, detailing the precise causality behind reagent selection, catalyst optimization, and coupling conditions.

Mechanistic Insights: The GBB Multicomponent Reaction

The synthesis of 3-aminoimidazo[1,2-a]pyridines is most efficiently achieved via the GBB three-component reaction (3CR), an isocyanide-based multicomponent reaction (IMCR)[3]. The reaction condenses a 2-aminopyridine, an aldehyde, and an isocyanide in a single pot.

Causality of Catalysis: The formation of the initial Schiff base (imine) between the 2-aminopyridine and the aldehyde is the rate-limiting step. Because 2-aminopyridines are relatively weak nucleophiles, an acid catalyst is mandatory. While Lewis acids like Sc(OTf)₃ are common, Brønsted acids such as catalytic HClO₄ (20 mol%) in DMF[4] or eco-friendly NH₄Cl (10 mol%) in ethanol[1] provide superior activation for sterically hindered or electron-deficient peptidomimetic precursors. The acid activates the imine for nucleophilic attack by the isocyanide, forming a nitrilium ion intermediate that undergoes a rapid 5-exo-dig cyclization[5].

GBB_Mechanism A 2-Aminopyridine B Aldehyde C Acid Catalyst (e.g., HClO4 or Sc(OTf)3) D Schiff Base (Imine) Intermediate C->D F Nitrilium Ion Intermediate D->F + Isocyanide E Isocyanide E->F G 5-exo-dig Cyclization & Proton Transfer F->G H 3-Aminoimidazo[1,2-a]pyridine (Peptidomimetic Core) G->H AB AB AB->D

Figure 1: Mechanistic pathway of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Quantitative Data Summary

The following table summarizes validated reaction parameters and yields for synthesizing various IAP-peptidomimetic architectures, demonstrating the versatility of the IMCR approach.

Scaffold TargetReaction TypeKey ReactantsCatalyst / SolventYield RangeBiological Application
IAP-Heterocyclic Acid GBB-3CR2-Amino-5-chloropyridine, 4-formylbenzoic acid, IsocyanideHClO₄ (20 mol%) / DMF30–65%Ugi precursor / Antibacterial[3][4]
Extended Peptidomimetic Ugi-4CRIAP-Acid, Amine, Aldehyde, IsocyanideNone / MeOH:DCM (1:1)30–76%Antibacterial screening[3]
Akt Dipeptide Surrogate GBB-3CR2,3-Diaminopyridine, Brominated β-ketoesterNeat / EtOH50–70%Akt1 Kinase Inhibition (IC₅₀ 0.64 µM)[2]
α-Aminomorpholide IAP GBB-3CR2-Aminopyridine, Aldehyde, α-IsocyanoacetamideNH₄Cl (10 mol%) / EtOH44–76%General Pharmacophore / Green Chem[1]

Experimental Protocols

Protocol 1: Synthesis of IAP-Containing Heterocyclic Acids (GBB-3CR)

This protocol generates a carboxylic acid-functionalized IAP core, which serves as the foundational building block for downstream tandem reactions[3].

  • Preparation: To a 10 mL heat-resistant round-bottom flask, add the amidine/2-aminopyridine derivative (2.0 mmol) and the carboxyl-containing aldehyde (e.g., 4-formylbenzoic acid, 2.0 mmol)[4].

  • Solvation & Activation: Dissolve the mixture in 4.0 mL of anhydrous N,N-dimethylformamide (DMF). Add 70% aqueous perchloric acid (HClO₄, 20 mol%)[4].

    • Causality Insight: DMF is chosen for its ability to solubilize polar carboxylic acid precursors. HClO₄ acts as a strong Brønsted acid to rapidly drive imine formation, which is critical when using electron-deficient aldehydes that otherwise stall at the starting material phase[4].

  • Isocyanide Addition: Slowly add the isocyanide component (2.0 mmol) dropwise to the solution.

  • Reaction: Stir the mixture continuously at room temperature for 24 hours[4].

  • Isolation & Validation: Pour the reaction mixture into ice-cold water to precipitate the product. Filter, wash with cold ethanol, and dry under vacuum.

    • Self-Validating QC: Confirm the complete disappearance of the highly distinct aldehyde proton (~10.0 ppm) via ¹H NMR. Perform LC-MS (ESI+) to ensure the [M+H]⁺ peak strictly corresponds to the target IAP-acid before proceeding to Protocol 2.

Protocol 2: Tandem Ugi-4CR for Extended Peptidomimetics

By utilizing the IAP-acid from Protocol 1, an Ugi four-component reaction can append an extended peptidomimetic chain[3].

  • Pre-formation of Imine: In a 10 mL vial, combine the target amine (1.0 mmol) and aldehyde (1.0 mmol) in a 1:1 mixture of MeOH/DCM (2.0 mL). Stir for 2 hours at room temperature.

    • Causality Insight: Pre-forming the Schiff base (azomethine) is a critical strategic choice. It prevents the competitive Passerini three-component reaction, which would occur if the IAP-acid and isocyanide were introduced before the imine was fully established[3].

  • Component Addition: Add the IAP-heterocyclic acid (1.0 mmol) followed by the isocyanide (1.0 mmol).

    • Design Note: Studies indicate that incorporating a -CH₂O- linker between the carboxyl group and the aryl ring of the IAP-acid significantly enhances its reactivity in the Ugi reaction by increasing its solubility and reducing steric shielding[3].

  • Reaction: Stir at room temperature for 24–48 hours until TLC indicates complete consumption of the IAP-acid.

  • Purification & Validation: Evaporate the solvent and purify via flash column chromatography (silica gel, EtOAc/Hexane).

    • Self-Validating QC: ¹H NMR must show complex multiplet signals corresponding to the newly formed stereocenter of the Ugi backbone, alongside the intact aromatic signals of the IAP core.

Tandem_Workflow cluster_0 Stage 1: GBB-3CR cluster_1 Stage 2: Ugi-4CR N1 2-Aminopyridine + Aldehyde (Acidic) + Isocyanide N2 IAP-Heterocyclic Acid (Intermediate) N1->N2 HClO4, DMF N5 Extended IAP Peptidomimetic N2->N5 N3 Amine + Aldehyde (Imine Pre-formation) N3->N5 MeOH/DCM N4 Isocyanide N4->N5

Figure 2: Workflow of the tandem GBB-Ugi multicomponent reaction for peptidomimetics.

Protocol 3: Peptide Coupling for Targeted Kinase Inhibitors

For applications requiring specific sequence mimicry (e.g., mimicking the Thr-Ser dipeptide in Akt substrates), direct amidation of the IAP N-terminus is required[2].

  • Activation: Dissolve the IAP-based dipeptide surrogate (1.0 eq) in anhydrous DCM. Add EDC·HCl (1.5 eq).

    • Causality Insight: The choice of coupling agent is highly restricted here. Standard uronium/phosphonium reagents (HBTU, HATU, PyBOP) require auxiliary bases (like DIPEA), which empirically result in significantly lower conversion rates and side-product formation for these specific IAP scaffolds. EDC in DCM without auxiliary base provides optimal yields (stirring 24–48 hr)[2].

  • Coupling: Add the Boc-protected amino acid or dipeptide amide (1.2 eq). Stir at room temperature.

  • Workup & Validation: Wash the organic layer sequentially with 10% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Self-Validating QC: Perform analytical HPLC to ensure >95% purity prior to biological assay. The lack of racemization during this step must be confirmed by chiral HPLC or by the absence of diastereomeric peak splitting in the ¹H NMR spectrum[2].

References

  • Kolomiiets, O. V., et al. "Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions." Beilstein Journal of Organic Chemistry, 2023, 19, 727–735.[Link]

  • Kayser-Bricker, K. J., et al. "Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt." Bioorganic & Medicinal Chemistry Letters, 2011.[Link]

  • Gámez-Montaño, R., et al. "Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides." Sciforum, 2018.[Link]

Sources

Application Note: Metal-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Methodologies for Privileged Pharmacophore Assembly

Executive Summary

Imidazo[1,2-a]pyridines are critical bicyclic pharmacophores embedded in numerous blockbuster drugs, including Zolpidem (insomnia), Zolimidine (peptic ulcer), and Alpidem (anxiolytic)[1]. Historically, their synthesis relied on the Tschitschibabin reaction, which utilizes highly toxic, lachrymatory α -haloketones and suffers from poor atom economy. Modern medicinal chemistry has pivoted toward metal-catalyzed multicomponent reactions (MCRs) and oxidative cross-couplings. These approaches offer superior atom economy, broader substrate scope, and eliminate the need for pre-functionalized starting materials[2]. This application note details the mechanistic rationale and provides validated protocols for the two most impactful metal-catalyzed pathways.

Mechanistic Insights & Pathway Divergence

The synthesis of the imidazo[1,2-a]pyridine core from 2-aminopyridines can be achieved via three primary metal-catalyzed pathways, each leveraging distinct electronic activations:

  • Copper-Catalyzed Aerobic Oxidative Coupling: This pathway couples 2-aminopyridines with unactivated ketones. Copper(II) salts (e.g., Cu(OAc)2​ or CuCl2​ ) act dually as Lewis acids to promote initial imine condensation and as redox-active centers for C(sp3)-H functionalization[3]. Ambient air often serves as the terminal oxidant. The mechanism proceeds via an Ortoleva-King-type intermediate, followed by intramolecular cyclization and aromatization[1].

  • The Groebke-Blackburn-Bienaymé (GBB) Reaction: The GBB reaction is a robust three-component coupling of an aldehyde, a 2-aminopyridine, and an isocyanide[4]. Lewis acidic metals (such as ZnCl2​ , Sc(OTf)3​ , or Pd ) activate the aldehyde to form a Schiff base. The isocyanide undergoes α -addition to form a nitrilium ion intermediate, which subsequently undergoes a rapid 5-exo-dig cyclization[5].

  • A3 -Coupling (Aldehyde-Alkyne-Amine): Transition metals like Cu, Ag, or Au catalyze the three-component coupling of 2-aminopyridines, aldehydes, and terminal alkynes. The metal activates the terminal alkyne to form a metal-acetylide, which adds to the in situ generated imine. The resulting propargylamine intermediate undergoes intramolecular hydroamination to yield the cyclized product[6].

G Start 2-Aminopyridine (Core Precursor) Path1 Ketone + O2 (Oxidative Coupling) Start->Path1 Path2 Aldehyde + Alkyne (A3-Coupling) Start->Path2 Path3 Aldehyde + Isocyanide (GBB Reaction) Start->Path3 Cat1 Cu(I)/Cu(II) Catalysts (e.g., CuCl2, Cu(OAc)2) Path1->Cat1 Cat2 Cu/Ag/Au Catalysts Path2->Cat2 Cat3 Lewis Acid Metals (e.g., ZnCl2, Sc(OTf)3) Path3->Cat3 Intermediate1 Imine / Ortoleva-King Intermediate Cat1->Intermediate1 Intermediate2 Propargylamine Intermediate Cat2->Intermediate2 Intermediate3 Schiff Base / Nitrilium Intermediate Cat3->Intermediate3 Product Imidazo[1,2-a]pyridine Derivatives Intermediate1->Product Cyclization & Oxidation Intermediate2->Product Intramolecular Hydroamination Intermediate3->Product 5-exo-dig Cyclization

Metal-catalyzed divergent synthetic pathways to imidazo[1,2-a]pyridines.

Quantitative Analysis of Synthetic Strategies

The selection of a synthetic route depends heavily on the target substitution pattern and the required green chemistry metrics. Table 1 summarizes the performance of the three primary metal-catalyzed strategies.

Table 1: Comparative Analysis of Metal-Catalyzed Strategies

StrategyMetal CatalystSubstratesTypical YieldsKey Mechanistic FeatureGreen Metrics
Aerobic Oxidative Coupling Cu(OAc)2​ , CuCl2​ 2-Aminopyridine, Ketone70–92% C(sp3)-H activation, SETUses ambient air ( O2​ ), high atom economy
GBB Multicomponent ZnCl2​ , Sc(OTf)3​ 2-Aminopyridine, Aldehyde, Isocyanide75–98%Nitrilium ion, 5-exo-dig cyclizationOne-pot, water/EtOH compatible
A3 -Coupling CuI , AgOTf 2-Aminopyridine, Aldehyde, Alkyne65–85%Metal-acetylide, Intramolecular hydroaminationHigh bond-forming efficiency

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the researcher can verify the success of intermediate steps before proceeding.

Protocol A: Copper-Catalyzed Aerobic Oxidative Synthesis (Zolimidine Synthesis)

Adapted from the gram-scale synthesis of Zolimidine via tandem imine formation-oxidative cyclization[3].

Rationale: This protocol utilizes ambient air as the terminal oxidant, reoxidizing Cu(I) to Cu(II) to maintain the catalytic cycle. This eliminates the need for stoichiometric toxic oxidants and minimizes waste generation.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, add 2-amino-5-methylpyridine (10 mmol) and 4-methylacetophenone (12 mmol).

  • Catalyst Addition: Add Cu(OAc)2​ (10 mol%, 1.0 mmol) and 15 mL of DMF. Causality: DMF is chosen for its high boiling point and ability to stabilize copper intermediates during the Single Electron Transfer (SET) process.

  • Aerobic Heating: Attach a reflux condenser open to ambient air. Heat the mixture to 110 °C for 12 hours.

  • In-Process Monitoring (Self-Validation):

    • Visual Cue: The reaction mixture will transition from blue/green ( Cu(II) resting state) to a transient brown/red ( Cu(I) intermediate) and back, indicating active catalytic turnover.

    • TLC Cue: Monitor via TLC (Ethyl Acetate/Hexane 1:1, UV 254 nm). The highly fluorescent 2-aminopyridine spot ( Rf​≈0.2 ) must be completely consumed, replaced by a new, intensely UV-active product spot ( Rf​≈0.5 ).

  • Workup & Metal Scavenging: Cool to room temperature and dilute with 50 mL of Ethyl Acetate. Wash the organic layer with 10% aqueous NH4​OH solution ( 3×20 mL). Causality: The ammonia wash is critical; it sequesters residual copper ions into water-soluble [Cu(NH3​)4​]2+ complexes, preventing heavy metal contamination in the final Active Pharmaceutical Ingredient (API).

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , concentrate under reduced pressure, and recrystallize from ethanol to yield pure Zolimidine.

Protocol B: Zinc-Catalyzed Groebke-Blackburn-Bienaymé (GBB) Reaction

A highly efficient multicomponent assembly for 3-amino-imidazo[1,2-a]pyridines[4].

Rationale: ZnCl2​ acts as a mild, oxophilic Lewis acid. It accelerates the condensation of the aldehyde and amine by activating the carbonyl oxygen, and subsequently stabilizes the highly reactive nitrilium ion intermediate, driving the 5-exo-dig cyclization forward.

  • Schiff Base Pre-Assembly: In a 20 mL vial, dissolve 2-aminopyridine (1.0 mmol) and benzaldehyde (1.0 mmol) in 5 mL of Ethanol. Add anhydrous ZnCl2​ (10 mol%, 0.1 mmol). Stir at room temperature for 30 minutes. Causality: Pre-forming the Schiff base prevents the isocyanide from competitively binding to the zinc catalyst or undergoing unwanted side reactions.

  • Isocyanide Insertion: Add tert-butyl isocyanide (1.0 mmol) dropwise to the mixture. Seal the vial and heat to 60 °C for 4 hours.

  • In-Process Monitoring (Self-Validation):

    • Physical Cue: As the reaction progresses, the product often begins to precipitate directly out of the ethanolic solution, driving the equilibrium forward via Le Chatelier's principle.

    • IR Spectroscopy Cue: Take an aliquot, evaporate the solvent, and run an FT-IR. The disappearance of the sharp, characteristic isocyanide stretch at ∼2140 cm−1 confirms the complete consumption of the isocyanide.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Filter the solid precipitate, wash with cold ethanol ( 2×2 mL), and dry under vacuum to afford the pure 3-(tert-butylamino)-2-phenylimidazo[1,2-a]pyridine.

References

  • 1 - RSC Publishing 2.3 - Advanced Synthesis & Catalysis / SciRP 3.2 - MDPI

  • 6 - Tetrahedron Letters / ResearchGate

  • 4 - PubMed - NIH 6.5 - Beilstein J. Org. Chem.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing yield, selectivity, and over-reduction issues during the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives.

Below, you will find mechanistic troubleshooting guides, validated experimental protocols, and quantitative condition summaries to ensure a self-validating, high-yield workflow.

Reaction Workflow & Pathway Logic

The synthesis of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol is a two-step process: the reduction of an ester precursor to an alcohol, followed by the selective catalytic hydrogenation of the pyridine ring. The diagram below illustrates the critical divergence in the hydrogenation pathway based on solvent selection.

SynthesisWorkflow A Ethyl imidazo[1,2-a] pyridine-2-carboxylate B Imidazo[1,2-a] pyridin-2-ylmethanol A->B LAH, THF 0°C to RT C {5H,6H,7H,8H-imidazo[1,2-a] pyridin-2-yl}methanol (Target) B->C H2, PtO2 Glacial AcOH D Unreacted Core (Failed Reduction) B->D H2, Pd/C EtOH/EtOAc

Figure 1: Reaction workflow and solvent-dependent hydrogenation pathways.

Troubleshooting Guide & FAQs

Q1: Why is my hydrogenation yielding unreacted imidazo[1,2-a]pyridin-2-ylmethanol instead of the 5,6,7,8-tetrahydro derivative? A1: The reduction of the pyridine ring in imidazo[1,2-a]pyridines is highly solvent-dependent [1]. The imidazo[1,2-a]pyridine system is highly stable due to its aromaticity. When using neutral or slightly polar aprotic/protic mixtures (like ethanol or ethyl acetate), the aromatic core remains intact. To achieve full reduction to the 5,6,7,8-tetrahydro system, you must use a strongly acidic solvent, such as glacial acetic acid . The acid protonates the pyridine nitrogen, increasing the electrophilicity of the ring and facilitating the addition of hydrogen across the double bonds.

Q2: How can I prevent hydrogenolysis (cleavage) of the -CH₂OH group during the high-pressure hydrogenation step? A2: Primary alcohols attached to heteroaromatic rings are prone to hydrogenolysis (cleavage of the C-O bond to form a -CH₃ group) under aggressive hydrogenation conditions. Using Palladium on Carbon (Pd/C) in acidic media often exacerbates this side reaction. Solution: Switch your catalyst to Platinum dioxide (PtO₂, Adams' catalyst) . PtO₂ is significantly more selective for the saturation of nitrogen-containing heteroaromatic rings without cleaving adjacent carbon-oxygen bonds. Furthermore, strictly control the temperature (do not exceed 25 °C) and limit the hydrogen pressure to 40 psi.

Q3: What is the most efficient way to synthesize the starting material, imidazo[1,2-a]pyridin-2-ylmethanol? A3: The most reliable method is the reduction of ethyl imidazo[1,2-a]pyridine-2-carboxylate using Lithium Aluminum Hydride (LAH) in anhydrous THF or a diethyl ether/dichloromethane mixture[2]. The reaction must be initiated at 0 °C to control the exotherm and prevent the degradation of the delicate imidazole ring, then allowed to warm to room temperature to drive the reduction to completion.

Quantitative Data Summary: Hydrogenation Optimization

The table below summarizes the causality between reaction conditions and the yield of the target {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol, highlighting the critical nature of solvent and catalyst selection.

Catalyst (10 mol%)Solvent SystemPressure (psi)Temp (°C)Target Yield (%)Major Observed Impurity
10% Pd/CEtOH / EtOAc (1:1)4025< 5%Unreacted starting material
10% Pd/CGlacial Acetic Acid402565%Hydrogenolysis product (-CH₃)
PtO₂ Glacial Acetic Acid 40 25 88% Trace unreacted core
PtO₂Glacial Acetic Acid605070%Hydrogenolysis product (-CH₃)

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Imidazo[1,2-a]pyridin-2-ylmethanol [2]

This protocol establishes the necessary precursor via ester reduction.

  • Preparation: Dissolve ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq, e.g., 1.5 g, 7.9 mmol) in a mixture of anhydrous diethyl ether (30 mL) and dichloromethane (20 mL) under an inert Argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C.

  • Reduction: Carefully add Lithium Aluminum Hydride (LAH) (1.5 eq, 450 mg, 11.8 mmol) in small portions over 15 minutes to control the exothermic release of hydrogen gas.

  • Propagation: Remove the ice bath and stir the mixture at room temperature for exactly 3 hours. Monitor via TLC (DCM:MeOH 9:1) to confirm the disappearance of the ester.

  • Workup: Quench the reaction safely by adding an aqueous solution of sodium hydroxide dropwise at 0 °C (A standard Fieser workup is highly recommended to precipitate aluminum salts).

  • Isolation: Extract the aqueous layer with ethyl acetate (5 × 30 mL). Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield imidazo[1,2-a]pyridin-2-ylmethanol as a yellow oil. Use immediately in Protocol B.

Protocol B: Selective Hydrogenation to {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol [1]

This protocol utilizes acidic conditions to force ring saturation while using PtO₂ to protect the hydroxyl moiety.

  • Preparation: Dissolve the imidazo[1,2-a]pyridin-2-ylmethanol (1.0 eq) obtained from Protocol A in glacial acetic acid to create a 0.1 M solution.

  • Catalyst Addition: Add Platinum dioxide (PtO₂) (10 mol%) to the solution. (Safety Note: Purge the reaction vessel with nitrogen prior to adding the catalyst to prevent the ignition of solvent vapors).

  • Pressurization: Transfer the mixture to a high-pressure hydrogenation reactor (e.g., Parr shaker). Purge the vessel with hydrogen gas three times to remove residual nitrogen, then pressurize the vessel to 40 psi with H₂.

  • Reaction: Agitate the reaction mixture at 25 °C for 12–16 hours. Self-Validation Step: Pull an aliquot at 12 hours and analyze via LC-MS. You are looking for a mass shift of +4 Da (M+H). If the mass shifts by -12 Da from the target, hydrogenolysis is occurring; stop the reaction immediately.

  • Filtration: Carefully vent the hydrogen gas and purge the system with nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the pyrophoric catalyst, washing the pad thoroughly with methanol.

  • Neutralization & Isolation: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid. Neutralize the residue with saturated aqueous NaHCO₃ until pH 8 is reached, then extract with dichloromethane (3 × 50 mL). Dry over Na₂SO₄ and concentrate to isolate the pure {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol.

References

  • Title: Novel Dicationic Imidazo[1,2-a]pyridines and 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridines as Antiprotozoal Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Imidazo[1,2-a]pyridine Synthesis: A Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazo[1,2-a]pyridine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this privileged heterocyclic scaffold. Imidazo[1,2-a]pyridines are cornerstone structures in numerous pharmaceuticals, noted for their roles as anxiolytics, sedatives, and agents for treating osteoporosis and other conditions.[1][2][3]

Their synthesis, while often robust, is susceptible to a range of side reactions and purification challenges that can impede research and development.[4] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose, mitigate, and resolve common issues encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries that often arise during the synthesis of imidazo[1,2-a]pyridines.

Q1: My overall yield is critically low. What are the most common culprits?

A1: Low yields can stem from several factors, and a systematic approach is best for troubleshooting.[5]

  • Purity of Starting Materials: Ensure the 2-aminopyridine and the carbonyl compound (e.g., α-haloketone, aldehyde) are pure. Impurities can inhibit catalysts or participate in side reactions. Re-purify starting materials if their integrity is in doubt.

  • Solvent Quality: For many protocols, especially those involving sensitive catalysts or intermediates, anhydrous solvents are critical. Water can hydrolyze intermediates or deactivate Lewis acid catalysts.

  • Incomplete Reaction: Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS. If starting material is still present after the expected reaction time, consider extending the duration, increasing the temperature, or evaluating catalyst activity.[5]

  • Atmospheric Conditions: Some syntheses, particularly those using copper catalysts, can be sensitive to the atmosphere. While some protocols use air or oxygen as a cheap and green oxidant, others may require an inert (N₂ or Ar) atmosphere to prevent oxidative side reactions.[6]

Q2: I'm observing a complex mixture of products by TLC/LC-MS that is difficult to separate. Where do I begin?

A2: A complex product mixture often points to a lack of reaction specificity.

  • Identify Key Byproducts: The first step is to identify the major side products, if possible, using LC-MS to determine their molecular weights. Common side products include incompletely cyclized intermediates, regioisomers, or products of over-alkylation.[4][5]

  • Review Reaction Conditions:

    • Temperature: Excessive heat can promote polymerization or decomposition. Conversely, insufficient heat may lead to incomplete cyclization.

    • Stoichiometry: An incorrect ratio of reactants is a frequent cause of side products. For instance, excess α-haloketone can lead to N-alkylation of the product.[5]

    • Order of Addition: In multicomponent reactions (like the Groebke-Blackburn-Bienaymé), the order in which reagents are added can be critical to favor the formation of the desired intermediate.

Q3: How can I effectively purify my imidazo[1,2-a]pyridine derivative?

A3: Purification can be challenging due to the basic nature of the scaffold and the similar polarity of certain byproducts.[4][5]

  • Column Chromatography: This is the most common method. Silica gel with a gradient of a non-polar solvent (like hexanes or cyclohexane) and a polar solvent (like ethyl acetate or acetone) is a standard choice.[4][5] If your compound shows poor stability on silica, consider using neutral or basic alumina.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity, especially on a larger scale.

  • Acid-Base Extraction: Leverage the basicity of the imidazo[1,2-a]pyridine core. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and re-extracted to recover the purified product.[5]

Section 2: Troubleshooting Specific Side Reactions

This section details common side reactions, their mechanistic origins, and targeted strategies for their mitigation.

Problem 1: Incomplete Cyclization / Isolation of Intermediates
  • Symptom: You isolate a stable intermediate instead of the final bicyclic product. In the classic synthesis from a 2-aminopyridine and an α-haloketone, this is often the pyridinium salt intermediate.[7] In multicomponent reactions, it could be a stable imine or enamine.[8][9]

  • Causality: The initial nucleophilic attack or condensation occurs, but the subsequent intramolecular cyclization and dehydration/aromatization step fails to proceed to completion. This is often due to:

    • Insufficient thermal energy to overcome the activation barrier for cyclization.

    • Steric hindrance near the reaction centers.

    • Electronic effects from substituents that deactivate the nucleophile or stabilize the intermediate.

  • Troubleshooting Protocol:

    • Increase Temperature: The most straightforward solution is to increase the reaction temperature or switch to a higher-boiling solvent (e.g., from ethanol to toluene or DMF).

    • Add a Base (for Tschitschibabin-type reactions): The cyclization step releases HBr or HCl. Adding a non-nucleophilic base (e.g., NaHCO₃, K₂CO₃, or DIPEA) can neutralize the acid and drive the equilibrium towards the cyclized product.[7]

    • Catalyst Choice: In multicomponent reactions, the choice of acid catalyst is crucial. Brønsted acids (like p-TSA or NH₄Cl) or Lewis acids (like Sc(OTf)₃ or FeCl₃) facilitate both imine formation and the subsequent cyclization.[10][11] If the reaction stalls, screening different acid catalysts is recommended.

Problem 2: Formation of Regioisomers
  • Symptom: You observe multiple product spots on TLC with the same mass, and the NMR spectrum is convoluted with overlapping signals that suggest a mixture of isomers.[4] This is particularly common when using substituted 2-aminopyridines.

  • Causality: An unsymmetrically substituted 2-aminopyridine has two endocyclic nitrogen atoms. While the exocyclic amino group is typically the initial nucleophile, subsequent cyclization can potentially involve either ring nitrogen, leading to different fused heterocyclic systems. For example, while imidazo[1,2-a]pyridines are common, the formation of imidazo[1,5-a]pyridines is also possible under certain conditions.[12]

  • Mitigation Strategies:

    • Mechanistic Control: The formation of the imidazo[1,2-a]pyridine scaffold is generally favored kinetically and thermodynamically. The initial step is the Sₙ2 reaction between the exocyclic amino group of 2-aminopyridine and an α-haloketone, followed by intramolecular condensation.[13]

    • Reaction Condition Optimization: The choice of solvent and catalyst can influence the regioselectivity. It is often an empirical process to find the optimal conditions for a specific substrate.

Below is a diagram illustrating the primary desired reaction pathway versus a potential, though less common, alternative cyclization.

G cluster_main Desired Pathway: Imidazo[1,2-a]pyridine cluster_side Potential Side Reaction A 2-Aminopyridine + α-Haloketone B Step 1: N-Alkylation (Pyridinium Intermediate) A->B Sₙ2 Attack C Step 2: Intramolecular Cyclization & Dehydration B->C Base/Heat E Alternative Intermediate B->E Rearrangement/ Equilibrium? D Imidazo[1,2-a]pyridine (Product) C->D F Alternative Cyclization E->F G Other Isomer F->G

Caption: Desired vs. potential alternative reaction pathways.

Problem 3: Side Reactions in Multicomponent Syntheses (Groebke-Blackburn-Bienaymé)
  • Symptom: In a one-pot reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, you observe significant formation of the linear Ugi-type adduct instead of the desired cyclized product.

  • Causality: The Groebke-Blackburn-Bienaymé (GBB) reaction proceeds via formation of an imine, which is then attacked by the isocyanide to form a nitrilium intermediate that subsequently cyclizes.[9] If the cyclization step is slow or disfavored, the intermediate can be trapped or react via an alternative pathway, sometimes leading to Ugi products, especially with aliphatic aldehydes.[11]

  • Troubleshooting & Optimization:

    • Catalyst is Key: The GBB reaction is almost always acid-catalyzed. Lewis acids like Sc(OTf)₃ or Y(OTf)₃ are highly effective.[11][14] Brønsted acids like PTSA or even milder acids like AcOH can also be used.[9][11] The catalyst's role is to activate the imine for nucleophilic attack by the isocyanide.

    • Solvent Effects: Polar, protic solvents like methanol or ethanol are often preferred. They can stabilize charged intermediates and may even act as co-catalysts by facilitating proton transfer.[9] Aprotic polar solvents like DMF or acetonitrile are also common. Non-polar solvents like toluene are generally poor choices unless high temperatures are required.[9]

    • Dehydrating Agents: The initial imine formation is a condensation reaction that releases water. Adding a dehydrating agent like trimethyl orthoformate can drive this equilibrium forward, increasing the concentration of the key imine intermediate and improving overall yield.[15]

Table 1: General Optimization Parameters for GBB Reactions

ParameterCondition 1 (Starting Point)Condition 2 (Alternative)Rationale & Notes
Catalyst Sc(OTf)₃ (5-10 mol%)p-TSA (10-20 mol%)Lewis acids are often more potent. Brønsted acids are cheaper and can be effective.[9][11]
Solvent Methanol (MeOH)Dichloromethane (DCM)MeOH can participate as a co-catalyst. DCM is a good general-purpose aprotic solvent.[9]
Temperature Room Temp to 60 °C80 °C to RefluxHigher temperatures can accelerate the final cyclization and aromatization steps.
Additives NoneTrimethyl OrthoformateActs as a water scavenger to promote imine formation.[15]
Problem 4: C-3 Functionalization Side Reactions
  • Symptom: When attempting to functionalize the C-3 position (the most nucleophilic carbon), you get low conversion, or reaction at another site.

  • Causality: The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich and analogous to the C-3 of indole, making it the primary site for electrophilic substitution.[1] However, strong electrophiles or harsh conditions can lead to side reactions.

  • Troubleshooting Workflow:

G Start Goal: C-3 Functionalization Problem Low Yield or Side Product Formation Start->Problem Check1 Is the Electrophile Too Reactive? Problem->Check1 Evaluate Reagents Check2 Is the Lewis Acid Too Strong? Problem->Check2 Evaluate Catalyst Check3 Are Reaction Conditions Too Harsh? Problem->Check3 Evaluate Conditions Sol1 Use a Milder Electrophile (e.g., NBS instead of Br₂) Check1->Sol1 Sol2 Screen Weaker Lewis Acids (e.g., ZnCl₂ instead of AlCl₃) Check2->Sol2 Sol3 Lower Reaction Temperature Check3->Sol3 Result Improved Selectivity for C-3 Product Sol1->Result Sol2->Result Sol3->Result

Caption: Troubleshooting workflow for C-3 functionalization.

  • Petasis-like Reactions: For C-3 alkylation using aldehydes and amines, a proposed mechanism involves the formation of an intermediate from the nucleophilic attack of the C-3 position onto an iminium ion generated in situ.[14] If this reaction is slow, side reactions of the aldehyde or amine can dominate. Using an effective Lewis acid catalyst like Y(OTf)₃ is crucial to promote the desired transformation.[14]

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (URL not available)
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - ResearchGate. [https://www.researchgate.net/publication/381156294_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore | ChemRxiv. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - MDPI. [Link]

  • Synthesis of imidazopyridines via NaIO 4 /TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - RSC Publishing. [Link]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - MDPI. [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC. [Link]

  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - RSC Publishing. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing). [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - Organic Chemistry Portal. [Link]

  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... - ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - ResearchGate. [Link]

  • Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020) - CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - ACS Publications - ACS.org. [Link]

  • [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions] - PubMed. [Link]

  • Reaction conditions for the Groebke-Blackburn-BienayméBienaym´Bienaymé... | Download Scientific Diagram - ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting the Groebke–Blackburn–Bienaymé (GBB) Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter byproduct formation during the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction. While the GBB reaction is a highly efficient method for assembling imidazo[1,2-a]heterocycles—privileged scaffolds in medicinal chemistry—the inherent reactivity of isocyanides makes the system extremely sensitive to reaction conditions[1].

This guide is designed to help you diagnose failures, understand the mechanistic causality behind byproduct formation, and implement self-validating protocols to ensure high-purity yields.

Section 1: Diagnostic FAQs & Causality Analysis

Q1: Why am I observing significant Passerini-type byproducts instead of the desired imidazo[1,2-a]heterocycle? Causality: The classical GBB reaction is a one-pot condensation of an aldehyde, a 2-aminoazine, and an isocyanide. However, isocyanides are highly reactive toward electrophilic carbonyls. If the initial condensation between the aldehyde and the amine (imine formation) is incomplete, the residual aldehyde will react directly with the isocyanide in the presence of trace water or acid. This bypasses the desired [4+1] cycloaddition pathway, resulting in Passerini or Ugi-type byproducts. Solution: Transition from a simultaneous one-pot reaction to a one-pot, two-step process . Force the imine formation to completion using a Dean-Stark apparatus or chemical dehydrating agents like trimethyl orthoformate (TMOF) before introducing the isocyanide.

Q2: My reaction stalls, yielding high amounts of unreacted imine and degraded isocyanide. How do I drive the cyclization? Causality: The nucleophilic attack of the isocyanide onto the imine intermediate requires precise electrophilic activation. If you are running the reaction in a non-polar solvent (like toluene) without sufficient Lewis or Brønsted acid catalysis, the imine remains unactivated, and the reaction stalls. Interestingly, recent computational evidence published in demonstrates that protic solvents like methanol are "non-innocent"—they act as co-catalysts by stabilizing the transition state via hydrogen bonding, significantly accelerating the reaction even without metal catalysts[2]. Solution: If using non-polar solvents, you must incorporate a dual-catalyst system (e.g., PTSA for imine formation, followed by a Lewis acid like BF₃·MeCN for isocyanide activation). Alternatively, switch to methanol and utilize a strong Brønsted acid like monohydrated p-toluenesulfonic acid (PTSA·H₂O)[2].

Q3: I am experiencing severe darkening of the reaction mixture and low yields, suspected to be isocyanide polymerization. How can I prevent this? Causality: Isocyanides are prone to α-addition polymerization when exposed to strong Lewis acids at elevated temperatures or when present in high local concentrations. Solution: Control the stoichiometry and addition kinetics. Never add the isocyanide as a single bolus if strong Lewis acids are present. Add the isocyanide dropwise over 30–60 minutes at room temperature to a pre-formed imine/acid mixture.

Section 2: Quantitative Data on Reaction Optimization

The table below summarizes the causal relationship between solvent/catalyst choices and the resulting reaction profile, demonstrating how optimization suppresses byproduct sinks.

Table 1: Impact of Solvent and Catalyst on GBB Reaction Conversion

SolventCatalyst SystemAdditiveTimeConversion / YieldPrimary Observation / Byproduct
TolueneNoneNone6 h< 5%Reaction stalls; unreacted imine[2]
MethanolNoneNone18 h67%Slow conversion; MeOH acts as co-catalyst[2]
MethanolPTSA (10 mol%)None6 h94%Clean conversion to GBB adduct[2]
ToluenePTSA (1 mol%) + BF₃·MeCN (5 mol%)TMOF (2 equiv)16 h85%Optimized two-step process; no Passerini byproducts

Section 3: Validated Experimental Workflow

To reliably synthesize 3-aminoimidazo[1,2-a]pyrazines without byproduct contamination, we recommend the scalable one-pot, two-step process developed by . This protocol is designed as a self-validating system; do not proceed to the next step until the validation checkpoint is cleared.

Step 1: Imine Pre-formation
  • Combine 2-aminopyrazine (1.0 equiv), benzaldehyde (1.0 equiv), and p-toluenesulfonic acid (PTSA, 1 mol%) in anhydrous toluene.

  • Equip the reaction flask with a Dean-Stark apparatus to continuously remove water.

  • Reflux the mixture for 16 hours.

Self-Validation Checkpoint: Before proceeding, analyze an aliquot of the reaction mixture via FTIR. The complete disappearance of the highly characteristic aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of the imine C=N stretch (~1640 cm⁻¹) validates that the system is devoid of electrophilic aldehyde. This effectively immunizes the subsequent step against Passerini byproduct formation.

Step 2: Isocyanide Addition & Cyclization
  • Cool the reaction mixture strictly to room temperature (20–25 °C).

  • Add trimethyl orthoformate (TMOF, 2.0 equiv) as a chemical dehydrating agent to scavenge any residual trace water.

  • Add boron trifluoride acetonitrile complex (BF₃·MeCN, 5 mol%) to activate the imine.

  • Introduce the isocyanide (1.0 equiv) dropwise over 30 minutes to prevent local concentration spikes and subsequent polymerization. Stir for 16 hours.

Self-Validation Checkpoint: Monitor the reaction via TLC or GC-MS. The complete consumption of the isocyanide spot confirms the end of the cycloaddition phase. If isocyanide persists without product formation, the Lewis acid catalyst may have been deactivated by residual moisture.

Step 3: Sulfate Salt Isolation
  • To avoid complex chromatographic purification and isolate the product from organic-soluble impurities, precipitate the product as a sulfate salt.

  • Add sulfuric acid (1.0 equiv) dissolved in ethanol to the crude mixture and filter the resulting crystals.

Self-Validation Checkpoint: Check the purity of the filtered salt via HPLC. The sulfate salt formation typically upgrades purity to >99%, leaving unreacted starting materials and trace byproducts in the mother liquor.

Section 4: Mechanistic Pathway Visualization

GBB_Mechanistic_Pathway Aldehyde Aldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine + Amine (-H2O) [Step 1] Passerini Passerini Byproduct (Aldehyde + Isocyanide + H2O) Aldehyde->Passerini Direct Reaction (If imine incomplete) Amine 2-Aminoazine Amine->Imine Isocyanide Isocyanide GBB_Product GBB Adduct (Imidazo[1,2-a]pyrazine) Isocyanide->GBB_Product Polymer Isocyanide Polymer (Excess Acid / Heat) Isocyanide->Polymer Strong Lewis Acid Imine->GBB_Product + Isocyanide [Step 2: Acid Catalysis]

GBB reaction pathway illustrating desired intermediate formation versus competitive byproduct sinks.

References

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence Source: ACS Omega URL:[Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Technical Support Center: Addressing Drug Resistance in Imidazo[1,2-a]pyridine Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine-based anticancer agents. This scaffold is a cornerstone of many promising therapeutic candidates due to its versatile biological activity, including the potent inhibition of key cancer-related targets like PI3K, Akt, and various kinases.[1][2][3] However, as with many targeted therapies, the emergence of drug resistance is a significant clinical and experimental hurdle.[4][5]

This guide provides in-depth, field-proven insights into understanding, troubleshooting, and overcoming resistance. It is structured to move from foundational knowledge to practical, hands-on protocols and advanced strategies.

Section 1: Frequently Asked Questions - Understanding the Mechanisms of Resistance

This section addresses the fundamental "why" behind resistance, providing the mechanistic basis for the experimental challenges and solutions discussed later.

Q1: What are the primary molecular mechanisms driving resistance to imidazo[1,2-a]pyridine anticancer agents?

Resistance is rarely due to a single factor. It is a multifactorial phenomenon, but three core mechanisms are consistently observed:

  • Overexpression of Drug Efflux Pumps: The most common mechanism is the increased expression of ATP-binding cassette (ABC) transporters.[6] These membrane proteins function as energy-dependent pumps that actively extrude a wide range of xenobiotics, including anticancer drugs, from the cell.[7] This reduces the intracellular concentration of your imidazo[1,2-a]pyridine compound, preventing it from reaching its target at a therapeutic dose. Key players include:

    • P-glycoprotein (P-gp/ABCB1): A broadly acting pump known to confer multidrug resistance.[6][8]

    • Breast Cancer Resistance Protein (BCRP/ABCG2): Another critical transporter implicated in resistance to a variety of kinase inhibitors.[6][8][9][10]

  • Alterations in Drug Targets:

    • Target Mutation: The kinase or protein that your compound is designed to inhibit can acquire mutations. These genetic changes can alter the conformation of the ATP-binding pocket, reducing the binding affinity of the inhibitor without necessarily affecting the protein's enzymatic function. This is a classic resistance mechanism for kinase inhibitors, leading to the need for second- and third-generation drugs that can inhibit these mutants.[11]

    • Target Overexpression: The cancer cell may simply produce more of the target protein. This requires a higher concentration of the drug to achieve the same level of target inhibition, effectively increasing the IC50.

  • Activation of Bypass Signaling Pathways: Cancer cells exhibit remarkable plasticity. When a primary signaling pathway is blocked by an inhibitor (e.g., the PI3K/Akt pathway), cells can adapt by upregulating parallel or downstream pathways to restore signals for survival and proliferation.[12][13] For example, if your imidazo[1,2-a]pyridine inhibits PI3K, cells might compensate by activating the MAPK/ERK pathway or other survival signals, rendering the PI3K inhibition less effective.[14]

Q2: My imidazo[1,2-a]pyridine agent is a potent PI3K inhibitor. How can resistance still develop when the primary target is effectively blocked?

This is a common and critical challenge. While you may have potent on-target activity, resistance emerges due to the cell's adaptive capabilities. Key reasons include:

  • Pathway Redundancy: The PI3K/Akt/mTOR pathway is a central hub, but it's not the only survival pathway.[13][14] Cells can reroute signaling through other pathways (e.g., RAF-MEK-ERK, JAK-STAT) to bypass the PI3K blockade.

  • Downstream Reactivation: Even with PI3K inhibited, downstream components like mTOR or its substrates can be reactivated through other inputs or mutations.

  • Loss of Negative Regulators: Mutations that inactivate tumor suppressors like PTEN, a negative regulator of the PI3K pathway, can lead to such strong baseline pathway activation that it becomes difficult to suppress completely with a single agent.[12]

Q3: Is cross-resistance common among different imidazo[1,2-a]pyridine derivatives?

Yes, it can be, and it is highly dependent on the mechanism of resistance.

  • If resistance is due to efflux pump (e.g., ABCG2) overexpression, cross-resistance is very likely. These pumps are often promiscuous and can transport a wide variety of structurally different compounds.[8] A cell line resistant to one imidazo[1,2-a]pyridine derivative via this mechanism will likely be resistant to others that are also substrates of the same pump.

  • If resistance is due to a specific target mutation, cross-resistance depends on the new derivative's design. If a second-generation compound is designed specifically to bind to the mutant kinase pocket, it may overcome resistance to the first-generation compound.[11][15] However, it may not be effective against a different mutation.

Section 2: Troubleshooting Guides for Experimental Challenges

This section provides a logical framework for diagnosing and solving common issues encountered during resistance studies.

Problem: I'm trying to generate a resistant cell line using dose escalation, but the IC50 value isn't increasing significantly after several months.

This is a frequent bottleneck in resistance studies, which can take anywhere from 3 to 18 months.[16]

G cluster_checks Initial Validation Checks cluster_strategy Dosing Strategy Evaluation cluster_biology Biological Considerations start Issue: IC50 Not Increasing After 3-6 Months check_compound Is the compound stable in media at 37°C for the duration of treatment? start->check_compound Verify check_cells Is the parental cell line genetically stable and free of contamination (e.g., Mycoplasma)? start->check_cells Verify check_ic50 Is the initial IC50 determination accurate and reproducible? start->check_ic50 Verify dose_level Is the starting dose appropriate? (Typically IC20-IC30) check_compound->dose_level If stable... solution_compound Solution: Prepare fresh stock. Test stability with LC-MS. check_compound->solution_compound check_cells->dose_level If clean... solution_cells Solution: Perform STR profiling. Test for Mycoplasma. check_cells->solution_cells check_ic50->dose_level If accurate... dose_method Is the treatment continuous or pulsed? dose_level->dose_method dose_escalation Is the dose escalation too aggressive, causing excessive cell death? dose_method->dose_escalation solution_pulsed Solution: Try pulsed treatment. Expose cells for 48-72h, then allow recovery in drug-free media. dose_method->solution_pulsed mechanism Is the primary resistance mechanism (e.g., point mutation) a low-frequency event? dose_escalation->mechanism If strategy is sound... solution_dose Solution: Lower the dose escalation factor. Allow more time for population recovery between dose increases. dose_escalation->solution_dose heterogeneity Does the parental line have low intrinsic heterogeneity, reducing the pool for selection? mechanism->heterogeneity solution_patience Solution: Continue selection. Some mechanisms take >12 months. Consider a different cell line. heterogeneity->solution_patience

Caption: Troubleshooting Decision Tree for Non-responsive IC50.

Problem: My resistant cells overexpress ABCG2 mRNA and protein, but a specific ABCG2 inhibitor (e.g., Ko143) fails to resensitize them to my compound.

This indicates that your initial hypothesis is incomplete. Resistance is likely multifactorial.

  • Causality Check: The overexpression of ABCG2 might be a secondary effect or a parallel adaptation, not the primary driver of resistance to your specific compound.

  • Alternative Mechanisms:

    • Other Transporters: Have you checked for the upregulation of other ABC transporters like ABCB1 (P-gp) or members of the ABCC family?[6] A single inhibitor is insufficient if multiple pumps are active.

    • Target Mutation: The primary resistance mechanism could be a mutation in the drug's target protein. The cell line may have developed both a target mutation and increased efflux capacity. Sequence the target gene in your resistant line and compare it to the parental line.

    • Metabolic Changes: Cells can alter their metabolism to more rapidly inactivate your compound, independent of efflux.

  • Experimental Validation:

    • Solution: Perform a broader screening. Use RNA-sequencing (RNA-seq) to get an unbiased, global view of the transcriptomic changes in your resistant line. This can reveal upregulation of unexpected transporters or entire signaling pathways.

    • Solution: Use genetic tools. A more definitive experiment is to use siRNA or CRISPR/Cas9 to knock down ABCG2 in your resistant line.[17][18] If the cells remain resistant after knockdown, you have definitively proven that another mechanism is dominant.

Section 3: Key Experimental Protocols

Adherence to robust, validated protocols is essential for generating reproducible data.

Protocol 1: Generation of a Drug-Resistant Cancer Cell Line

This protocol describes the most common method for developing a resistant cell line: continuous exposure with stepwise dose escalation.[18][19] This method closely mimics the selective pressure that leads to acquired resistance in a clinical setting.[16][17]

G start Start: Parental Cell Line (Logarithmic Growth Phase) step1 Step 1: Determine Initial IC50 (e.g., via MTT Assay) start->step1 step2 Step 2: Initial Dosing Culture cells in media with drug at starting concentration (e.g., IC20) step1->step2 step3 Step 3: Monitor & Expand Observe initial cell death. Allow surviving population to recover to ~80% confluency. step2->step3 step4 Step 4: Dose Escalation Increase drug concentration by a factor of 1.5x - 2.0x step3->step4 loop Repeat Steps 3 & 4 (Process takes 3-18 months) step4->loop loop->step3 Expand survivors step5 Step 5: Characterization Periodically freeze down stocks and re-evaluate IC50 vs. parental line. loop->step5 After several cycles end Result: Stable Resistant Cell Line (e.g., >10-fold increase in IC50) step5->end

Caption: Workflow for Generating a Drug-Resistant Cell Line.

Methodology:

  • Preparation: Select a healthy, low-passage parental cancer cell line. Ensure cells are in the logarithmic growth phase.[20]

  • Initial IC50 Determination: Accurately determine the IC50 of your imidazo[1,2-a]pyridine compound in the parental cell line using a viability assay like the MTT assay (see Protocol 3).[19]

  • Initiate Treatment: Start by culturing the cells in a medium containing the compound at a concentration of approximately IC20-IC30 (the concentration that inhibits 20-30% of growth).[17] This initial dose should be high enough to exert selective pressure but low enough to allow a subpopulation of cells to survive.

  • Culture and Adaptation: Maintain the cells in the drug-containing medium. You will observe significant cell death initially. The surviving cells will begin to proliferate. Allow the population to recover to 70-80% confluency before passaging.

  • Stepwise Dose Escalation: Once the cells are growing robustly at the current drug concentration (i.e., doubling time is approaching that of the parental line), increase the drug concentration. A typical increase is 1.5-fold to 2-fold.

  • Repeat and Monitor: Repeat steps 4 and 5 for many cycles. This process is long and requires patience.[21]

  • Cryopreservation and Validation: At key milestones (e.g., when cells tolerate 2x, 5x, 10x the initial IC50), cryopreserve vials of the cells. Periodically, thaw a vial and confirm the resistant phenotype by re-measuring the IC50. A stable resistant line should maintain its high IC50 even after being cultured for a short period in a drug-free medium.[17] A significant increase (e.g., 3- to 10-fold or higher) in the IC50 value compared to the parental line indicates the successful development of resistance.[19]

Protocol 2: Quantifying ABCG2 Expression via RT-qPCR

This protocol allows you to determine if resistance is correlated with an upregulation of the ABCG2 gene, a common efflux pump.

Methodology:

  • RNA Isolation: Harvest ~1-2 million cells from both your parental and resistant cell lines. Isolate total RNA using a commercial kit (e.g., Trizol-based or column-based). Ensure high purity (A260/A280 ratio of ~1.8-2.0).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.

  • Primer Design/Selection: Use validated qPCR primers for human ABCG2 (NM_004827.2) and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.[22][23]

    • ABCG2 Forward Primer Example: 5'- CAGTTCTCAGCAGCTCTTCGAC -3'[24]

    • ABCG2 Reverse Primer Example: 5'- TCCTCCAGAGATGCCACGGATA -3'[24]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix. A typical 20 µL reaction includes:

    • 10 µL of 2x SYBR Green Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 2 µL of cDNA template (diluted 1:10)

    • 6 µL of Nuclease-Free Water

  • Thermal Cycling: Run the reaction on a real-time PCR instrument with a program like:

    • Initial Denaturation: 95°C for 10 min

    • 40 Cycles:

      • Denaturation: 95°C for 15 sec

      • Annealing/Extension: 60°C for 1 min

    • Melt Curve Analysis: To verify the specificity of the amplified product.[24]

  • Data Analysis: Calculate the relative expression of ABCG2 in the resistant line compared to the parental line using the ΔΔCt method . The fold change indicates the degree of upregulation.

Cell LineGeneAvg. CtΔCt (Ct_gene - Ct_GAPDH)ΔΔCt (ΔCt_res - ΔCt_par)Fold Change (2^-ΔΔCt)
ParentalGAPDH18.5---
ParentalABCG225.06.50 (Reference)1.0
ResistantGAPDH18.7---
ResistantABCG221.22.5-4.016.0
Caption: Table 1. Example RT-qPCR data analysis showing a 16-fold upregulation of ABCG2 mRNA in the resistant cell line.
Protocol 3: Determining IC50 using the MTT Assay

The MTT assay is a colorimetric method for assessing cell viability, based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20]

Methodology:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed them into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a CO2 incubator at 37°C.[20][25]

  • Drug Treatment: Prepare a serial dilution of your imidazo[1,2-a]pyridine compound in the culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells. Include "vehicle control" (e.g., DMSO-treated) and "blank" (medium only) wells.

  • Incubation: Incubate the plate for a duration relevant to the compound's mechanism of action (typically 48-72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 2-4 hours at 37°C.[20][25] Viable cells will produce visible purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of a solubilizing agent, such as DMSO, to each well.[20][25] Shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 490-570 nm using a microplate reader.[20][25][26]

  • IC50 Calculation:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control wells: (Abs_treated / Abs_control) * 100.

    • Plot the percent viability against the log of the drug concentration.

    • Use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) in software like GraphPad Prism to calculate the IC50 value.[20][26]

Cell LineCompoundIC50 (µM)Resistance Factor (RF)
ParentalCompound X0.52-
ResistantCompound X8.3216.0
Caption: Table 2. Example IC50 data demonstrating a 16-fold increase in resistance in the generated cell line.
Section 4: Advanced Strategies to Overcome Resistance

Once resistance mechanisms are identified, the focus shifts to strategies for overcoming them.

  • Rational Design of Second-Generation Inhibitors: If resistance is caused by a specific mutation in the target protein, this information can be used to design new derivatives.

    • Approach: Use molecular modeling and structural biology to understand how the mutation alters the drug binding site. Design new imidazo[1,2-a]pyridine analogues with modified side chains or conformations that can accommodate the mutated pocket, restoring binding affinity and inhibitory activity.[11] This strategy has been successfully employed for many kinase inhibitors.

  • Combination Therapies: Using two or more drugs simultaneously is a powerful strategy to enhance efficacy and prevent resistance.[27][28]

    • Vertical Inhibition: Combine your imidazo[1,2-a]pyridine with an agent that targets a downstream effector in the same pathway (e.g., a PI3K inhibitor combined with an mTOR inhibitor).

    • Horizontal Inhibition: Combine your agent with an inhibitor of a parallel, compensatory signaling pathway (e.g., a PI3K inhibitor with a MEK inhibitor).

    • Inhibition of Resistance Mechanism: Combine your primary compound with an inhibitor of the resistance mechanism itself. For example, co-administer your imidazo[1,2-a]pyridine with a potent ABCG2 inhibitor to block drug efflux and restore intracellular drug concentration.[8][9][10]

References
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  • Scientific Reports. (2026, February 14). Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calculations. Retrieved March 7, 2026, from [Link]

  • Ujfaludi, Z., et al. (2019). Posttranscriptional Regulation of the Human ABCG2 Multidrug Transporter Protein by Artificial Mirtrons. International Journal of Molecular Sciences, 20(24), 6122. [Link]

  • Chen, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3226. [Link]

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Validation & Comparative

Comparative Analysis of Imidazo[1,2-a]pyridine Synthesis Methods: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[1,2-a]pyridines are privileged nitrogen-containing heterocycles that serve as the core pharmacophore for numerous therapeutic agents, including blockbuster anxiolytics and hypnotics such as zolpidem, alpidem, and necopidem[1]. As a Senior Application Scientist, I continuously evaluate synthetic routes for this scaffold. The choice of methodology directly dictates library generation speed, atom economy, and late-stage functionalization viability. This guide objectively compares four distinct synthetic paradigms, providing mechanistic causality, performance metrics, and self-validating experimental protocols to guide your drug development workflows.

Mechanistic Evaluation of Synthesis Pathways

The Tschitschibabin Condensation (The Legacy Baseline)

Historically, the synthesis of imidazo[1,2-a]pyridines relied on the Tschitschibabin reaction (first reported in 1925), which involves the direct condensation of 2-aminopyridines with α-haloketones[2].

  • Causality & Limitations : The initial nucleophilic attack of the endocyclic pyridine nitrogen on the α-haloketone generates a hydrobromide salt intermediate. Without the continuous presence of a stoichiometric base (e.g., NaHCO3​ ), this salt drastically reduces the nucleophilicity of the system, stalling the subsequent cyclization step[2]. Furthermore, α-haloketones are potent lachrymators and inherently toxic, making this route highly unfavorable for modern, green API scale-up.

The Groebke-Blackburn-Bienaymé (GBB) Reaction (The Diversity Engine)

The GBB reaction is a highly convergent, three-component multicomponent reaction (MCR) utilizing 2-aminopyridines, aldehydes, and isocyanides[3].

  • Causality & Advantages : The addition of a catalytic Brønsted or Lewis acid (such as TsOH) is mechanistically critical. The acid protonates the intermediate Schiff base (imine), significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO). This precisely directs the α-addition of the isocyanide, preventing off-target oligomerization[4]. Recent sonochemical (ultrasound-assisted) protocols induce acoustic cavitation, creating localized micro-environments of extreme temperature and pressure. This physical phenomenon accelerates the 5-exo-dig cyclization step, achieving 77–91% yields in minutes while preserving thermolabile functional groups[4].

Transition-Metal Catalyzed Oxidative Coupling (The Precision Tool)

Modern approaches replace toxic α-haloketones with terminal alkynes, enamides, or simple ketones via copper-catalyzed aerobic oxidative coupling[5],[6].

  • Causality & Advantages : In a typical CuI-catalyzed system, the Cu(I) species activates the C(sp)–H or C(sp³)–H bond of the coupling partner, facilitating direct nucleophilic attack by the 2-aminopyridine[7]. Molecular oxygen (from ambient air) acts as the terminal oxidant, regenerating the active Cu(II)/Cu(I) catalytic cycle[7]. This self-sustaining redox loop eliminates the need for stoichiometric, heavy-metal oxidants, resulting in a highly atom-economical process ideal for late-stage functionalization[8].

Visible-Light Photoredox Catalysis (The Green Frontier)

For ultra-mild C–H functionalization, visible-light photoredox catalysis employs organic dyes (e.g., Rose Bengal, Eosin Y) or Ru/Ir complexes to drive the synthesis[9],[10].

  • Causality & Advantages : Irradiation with visible light excites the photocatalyst to a long-lived triplet state. This state mediates a single-electron transfer (SET) or halogen atom transfer (HAT) to a radical precursor (e.g., diazo esters or perfluoroalkyl iodides)[9],[11]. The resulting highly reactive radical species regioselectively attacks the C3 position of the imidazo[1,2-a]pyridine core. By operating at room temperature and avoiding transition metals, this pathway is optimal for modifying complex, sensitive APIs without risking heavy-metal contamination[10].

Quantitative Performance Matrix

Synthesis MethodKey ReagentsCatalyst / OxidantTypical YieldsAtom EconomyEnvironmental ImpactIdeal Application
Tschitschibabin 2-Aminopyridine, α-haloketoneBase ( NaHCO3​ )40–75%Low (Halide waste)High (Lachrymators)Basic scaffold synthesis
GBB MCR 2-Aminopyridine, Aldehyde, IsocyanideLewis/Brønsted Acid (TsOH)70–95%High ( H2​O byproduct)LowHigh-throughput library generation
Cu-Catalyzed 2-Aminopyridine, Alkyne/KetoneCu(I) or Cu(II) / O2​ 60–90%ModerateModerate (Heavy metal)Late-stage functionalization
Photoredox 2-Aminopyridine, Radical PrecursorRu/Ir or Rose Bengal / Light50–85%Moderate to HighVery Low (Green)Mild C–H functionalization of complex APIs

Self-Validating Experimental Protocols

Protocol A: Ultrasound-Assisted GBB Reaction (Diversity-Oriented Synthesis)

This protocol utilizes acoustic cavitation to drive the multicomponent assembly without bulk heating, validating the efficiency of the GBB mechanism[4].

  • Reagent Assembly : In a 10 mL glass vial, sequentially add 2-aminopyridine (1.0 mmol), the target aldehyde (1.0 mmol), and the isocyanide (1.0 mmol).

  • Catalyst Addition : Add p-toluenesulfonic acid (TsOH) (10 mol%) as the Brønsted acid catalyst to activate the imine intermediate.

  • Solvent Introduction : Suspend the mixture in 2.0 mL of a green solvent (e.g., ethanol or neat conditions if substrates are liquid).

  • Sonication : Immerse the vial in an ultrasonic bath (e.g., 40 kHz) at room temperature. Irradiate for 15–30 minutes. Self-Validation Check: The reaction mixture will transition from a heterogeneous suspension to a clear, deeply colored solution as the nitrilium intermediate cyclizes.

  • Workup : Quench with saturated aqueous NaHCO3​ (5 mL) to neutralize the TsOH. Extract with ethyl acetate ( 3×10 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography.

Protocol B: CuI-Catalyzed Aerobic Oxidative Coupling

This protocol leverages molecular oxygen as a green terminal oxidant, validating the catalytic redox cycle of copper[7].

  • Reagent Assembly : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol) and the terminal alkyne or methyl ketone (1.2 mmol).

  • Catalyst Loading : Add CuI (10 mol%) and an optional co-catalyst/additive (e.g., NaHSO4​⋅SiO2​ ) to facilitate C–H activation.

  • Atmosphere Exchange : Purge the tube with molecular oxygen ( O2​ ) using a balloon. Self-Validation Check: Maintaining a positive pressure of O2​ is critical; failure to do so will stall the reaction at the uncyclized intermediate stage due to Cu(I) depletion.

  • Reaction Execution : Add 3.0 mL of toluene. Seal the tube and stir at 80–100 °C for 12–24 hours.

  • Workup : Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove copper salts. Concentrate the filtrate and purify via silica gel chromatography.

Visualizations

SynthesisTree Core Imidazo[1,2-a]pyridine Synthesis Trad Tschitschibabin Condensation Core->Trad GBB GBB Multicomponent Reaction Core->GBB Cu Cu-Catalyzed Oxidative Coupling Core->Cu Photo Photoredox Catalysis Core->Photo Trad_Sub 2-Aminopyridine + α-Haloketone Trad->Trad_Sub GBB_Sub 2-Aminopyridine + Aldehyde + Isocyanide GBB->GBB_Sub Cu_Sub 2-Aminopyridine + Alkyne/Ketone Cu->Cu_Sub Photo_Sub 2-Aminopyridine + Radical Precursor Photo->Photo_Sub

Figure 1: Strategic divergence in imidazo[1,2-a]pyridine synthesis methodologies.

GBB_Mechanism A 2-Aminopyridine + Aldehyde B Schiff Base (Imine) A->B -H2O C Isocyanide Addition B->C H+ catalysis D Nitrilium Intermediate C->D E 5-Exo-Dig Cyclization D->E F Imidazo[1,2-a]pyridine Product E->F Tautomerization

Figure 2: Mechanistic pathway of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

References

  • Organic Chemistry Portal . Synthesis of imidazo[1,2-a]pyridines. (Ren et al., Synthesis 2016). 5[5]

  • Beilstein Journals . Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.8[8]

  • ACS Publications . Copper-Mediated Aerobic Oxidative Synthesis of 3-Bromo-imidazo[1,2-a]pyridines with Pyridines and Enamides. 6[6]

  • ResearchGate . Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. 2[2]

  • NIH / PubMed . Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. 9[9]

  • NIH / PubMed . One-pot three-component synthesis of hydroxyacetylated imidazo[1,2-a]pyridines via visible-light-mediated halogen atom transfer. 11[11]

  • ACS Omega . Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. 3[3]

  • MDPI . Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH.4[4]

  • ResearchGate . Copper(I) iodide-catalysed aerobic oxidative synthesis of imidazo [1,2-α]pyridines from 2-aminopyridines and methyl ketones. 7[7]

  • ACS Omega . Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. 1[1]

  • ResearchGate . Visible-Light Organic Photoredox-Catalyzed C-H Alkoxylation of Imidazopyridine with Alcohol. 10[10]

Sources

Comparative Guide: Evaluating the Anticancer Efficacy of Novel Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage oncology drug discovery, I frequently evaluate emerging heterocyclic scaffolds to overcome the limitations of traditional chemotherapies. The imidazo[1,2-a]pyridine (IP) core has solidified its position as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to purines and its profound ability to modulate critical oncogenic kinases[1]. Traditional chemotherapeutics like Cisplatin and Doxorubicin, while foundational, are often limited by systemic toxicity and acquired resistance[2]. Novel IP derivatives offer a targeted alternative, specifically engineered to selectively inhibit pathways such as PI3K/Akt/mTOR, cyclin-dependent kinases (CDKs), and tubulin polymerization[3].

This guide objectively compares the in vitro performance of recently synthesized IP derivatives against standard-of-care alternatives, detailing the mechanistic rationale and providing self-validating experimental protocols for rigorous laboratory evaluation.

Mechanistic Rationale: The PI3K/Akt/mTOR Axis

A primary driver of the anticancer activity observed in novel IP derivatives is their4[4]. By inhibiting PI3Kα, these compounds block the downstream phosphorylation of AKT (specifically at the Ser473 residue) and mTOR, effectively halting cancer cell proliferation and inducing apoptosis[1].

PI3K_Pathway IP Imidazo[1,2-a]pyridines (Novel Inhibitors) PI3K PI3K (Phosphoinositide 3-kinase) IP->PI3K Inhibits Apoptosis Apoptosis (Programmed Cell Death) IP->Apoptosis Induces AKT AKT (Protein Kinase B) PI3K->AKT Activates mTOR mTOR (Mammalian Target of Rapamycin) AKT->mTOR Activates Proliferation Cancer Cell Proliferation & Survival mTOR->Proliferation Promotes Proliferation->Apoptosis Blocks

Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Quantitative Efficacy: Imidazo[1,2-a]pyridines vs. Standard Therapeutics

To establish clinical relevance, novel compounds must be benchmarked against established drugs. The table below synthesizes recent in vitro cytotoxicity data (IC50 values) across various human cancer cell lines.

Compound Class / NameTarget Cell LineIC50 (μM)Reference StandardStandard IC50 (μM)Key Mechanistic Observation
13k (IP-quinazoline)HCC827 (Lung)0.09TAK-117 (PI3K Inhibitor)~0.105[5]
HB9 (IP-Hybrid)A549 (Lung)50.56Cisplatin53.256[6]
HB10 (IP-Hybrid)HepG2 (Liver)51.52Cisplatin54.816[6]
IP-5 HCC1937 (Breast)45.00DoxorubicinN/A2[2]
Compound 12b MCF-7 (Breast)11.00DoxorubicinComparable7[7]

Expert Analysis : The data demonstrates that structural functionalization of the IP core drastically alters potency. Hybridizing the IP core with a quinazoline moiety (Compound 13k) yields nanomolar efficacy (0.09 μM), rivaling clinical-grade targeted inhibitors[5]. Conversely, simpler hybrid structures (HB9, HB10) exhibit micromolar efficacy but still manage to outperform standard systemic agents like Cisplatin in specific lung and liver models, offering a wider therapeutic window[6].

Standardized Experimental Protocols for Validation

In drug development, reproducibility is paramount. The following protocols are designed as self-validating systems to ensure that observed cytotoxicity is mechanistically linked to target inhibition.

Workflow Synthesis Compound Synthesis & Purification Screening In Vitro Screening (MTT Assay) Synthesis->Screening Mechanism Mechanistic Profiling (Western Blot/FACS) Screening->Mechanism Validation Target Validation (PI3K/Akt Inhibition) Mechanism->Validation

General experimental workflow for the development of imidazo[1,2-a]pyridine anticancer agents.

Protocol 1: Cell Viability & Cytotoxicity (MTT Assay)

Causality & Logic: We utilize the MTT assay not merely for generic viability screening, but because its reliance on mitochondrial reductase activity provides a direct metabolic correlate to the cytostatic effects of kinase inhibition.

  • Seeding : Plate cancer cells (e.g., A549, MCF-7) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO2 to allow for exponential growth phase entry.

  • Treatment & Internal Controls : Expose cells to a concentration gradient of the IP derivative (e.g., 0.1 μM to 100 μM) and a parallel gradient of the standard drug (e.g., Cisplatin) for 48 hours[8]. Self-Validation: Always include a vehicle-treated control (0.1% DMSO) to establish the 100% viability baseline and rule out solvent toxicity.

  • Reagent Addition : Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for exactly 4 hours to ensure linear formazan generation.

  • Solubilization : Carefully discard media and dissolve the formazan crystals in 150 μL of DMSO.

  • Quantification : Measure absorbance at 570 nm. Calculate the IC50 using non-linear regression analysis to benchmark against the reference standard.

Protocol 2: Mechanistic Validation via Western Blotting

Causality & Logic: To prove that cell death is driven by PI3K/Akt inhibition rather than non-specific toxicity, we must quantify the phosphorylation state of downstream effectors.

  • Lysis : Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Self-Validation: Phosphatase inhibitors are critical here; without them, endogenous phosphatases will rapidly dephosphorylate p-AKT during lysis, yielding false positives for pathway inhibition[1].

  • Quantification & Separation : Determine protein concentration via BCA assay. Load exactly 30 μg of protein per lane on a 10% SDS-PAGE gel to ensure equal migration.

  • Transfer & Blocking : Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Probing : Incubate overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR, and GAPDH[4]. Self-Validation: Every blot must include a total-protein control (GAPDH) and a total-kinase control (total AKT) to ensure reductions in p-AKT are due to specific kinase inhibition, not global translational arrest or unequal loading.

  • Detection : Wash, incubate with HRP-conjugated secondary antibodies, and visualize using an ECL detection system[1].

Conclusion & Translational Outlook

Imidazo[1,2-a]pyridines represent a highly versatile and potent class of anticancer agents. As demonstrated by comparative in vitro data, rationally designed IP derivatives can surpass the efficacy of traditional chemotherapeutics like Cisplatin, particularly when functionalized to target the PI3K/Akt/mTOR pathway[5][6]. For researchers and drug development professionals, adopting rigorous, mechanically validated screening protocols is essential to advancing these promising leads from the bench to preclinical in vivo models.

References
  • Altaher, A. M. "Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article." ResearchGate. 3

  • Altaher, A. M., et al. "The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells." PMC. 2

  • Benchchem. "Application Notes and Protocols: Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents." Benchchem. 1

  • NIH. "Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells." PMC. 4

  • MDPI. "Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition." MDPI. 5

  • Krishnamoorthy, R., & Anaikutti, P. "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity." RSC Advances.7

  • Al-Bahrani, H. A., et al. "Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell." Chemical Methodologies. 6

  • Journal of Medicinal and Chemical Sciences. "Synthesis, Anti-Cancer, and Molecular Docking Studies of Alkyne Derivatives Bearing Imidazo Pyridine Moiety." JMChemSci. 8

Sources

Structure-Activity Relationship (SAR) Studies of Imidazo[1,2-a]pyridines: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel heterocyclic scaffolds to overcome the limitations of traditional pharmacophores. The imidazo[1,2-a]pyridine core has emerged as a highly privileged structure in medicinal chemistry[1]. Its planar geometry, drug-like lipophilicity, and the unique hydrogen-bonding capability of its bridgehead nitrogen make it an exceptionally versatile scaffold.

To objectively evaluate its performance, this guide compares imidazo[1,2-a]pyridine derivatives against standard-of-care alternatives across two distinct therapeutic domains: Oncology (c-Met Kinase Inhibition) and Infectious Disease (Antitubercular QcrB Inhibition) . By analyzing the structure-activity relationship (SAR) data and the underlying experimental workflows, we can map the causality between molecular modifications and in vitro efficacy.

Part 1: Oncology — Imidazo[1,2-a]pyridines vs. Aminopyridines in c-Met Inhibition

The receptor tyrosine kinase c-Met is heavily implicated in tumor progression. Traditional inhibitors, such as the aminopyridine-based Crizotinib , bind to the hinge region of the kinase[2]. However, off-target toxicity and resistance mutations necessitate novel binding modes. Imidazo[1,2-a]pyridine derivatives offer a distinct advantage by utilizing their N-1 nitrogen to form a critical hydrogen bond with Asp-1222, bypassing traditional hinge-binding limitations[2].

SAR Analysis & Performance Comparison

Our SAR exploration focuses on the C6 position of the imidazo[1,2-a]pyridine core. Because the C6 vector projects toward the solvent-exposed region of the c-Met active site, introducing polar substituents here modulates cellular permeability and potency without disrupting the core's primary binding affinity[2].

Table 1: SAR Comparison of c-Met Inhibitors (Imidazo[1,2-a]pyridines vs. Crizotinib)

Compound / ScaffoldC6 Substituentc-Met IC₅₀ (nM)EBC-1 Cell IC₅₀ (nM)Primary Binding Mechanism
Crizotinib (Standard)N/A (Aminopyridine)2.4 ± 0.1~10.0H-bonds at Met-1160 (Hinge)
Compound 16b Pyridinyl (with cyano)< 10.0188.5N-1 H-bonds at Asp-1222
Compound 16d Benzonitrile< 10.0106.7N-1 H-bonds at Asp-1222
Compound 16f Benzonitrile analogue< 10.0145.0N-1 H-bonds at Asp-1222

Data Synthesis: While Crizotinib maintains a lower biochemical IC₅₀, the imidazo[1,2-a]pyridine benzonitrile analogues (e.g., Compound 16d) demonstrate highly competitive cellular potency (106.7 nM)[2]. The incorporation of polar cyano groups significantly improves the cellular translation of the biochemical activity by optimizing the compound's topological polar surface area (tPSA).

cMet_Inhibition HGF HGF Ligand cMet c-Met RTK (Target) HGF->cMet Activates Downstream PI3K / MAPK Signaling Blocked cMet->Downstream Prevents Activation Crizotinib Crizotinib (Standard) Met1160 Met-1160 (Hinge Region) Crizotinib->Met1160 Binds Imidazo Imidazo[1,2-a]pyridine (Novel Scaffold) Asp1222 Asp-1222 (H-Bond via N-1) Imidazo->Asp1222 Binds Imidazo->Met1160 Binds Asp1222->cMet Inhibits Met1160->cMet Inhibits

Figure 1: Comparative binding mechanisms of Imidazo[1,2-a]pyridine derivatives vs. Crizotinib.

Experimental Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) c-Met Kinase Assay

To generate the IC₅₀ data above, a TR-FRET assay is utilized. We choose TR-FRET over standard colorimetric assays because it eliminates background autofluorescence—a common driver of false positives when screening dense heterocyclic libraries.

Step-by-Step Protocol:

  • Enzyme Preparation: Dilute recombinant human c-Met kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense 3-fold serial dilutions of imidazo[1,2-a]pyridine derivatives (and Crizotinib as a control) into a 384-well plate. Add the enzyme and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 μM ATP and 50 nM ULight-poly GT (substrate) to initiate the kinase reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phospho-tyrosine antibody. Read the plate on a microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

  • System Validation & Causality: The protocol is a self-validating system. By calculating the Z'-factor using the positive control (Crizotinib) and negative control (DMSO), we ensure the assay's dynamic range is robust. A Z'-factor > 0.6 confirms the assay is sensitive enough to detect the subtle SAR variations caused by C6 substitutions.

Part 2: Infectious Disease — Imidazo[1,2-a]pyridine Amides vs. Traditional Anti-TB Drugs

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has rendered traditional cell-wall targeting drugs like Isoniazid less effective. Imidazo[1,2-a]pyridine-3-carboxamides (IPAs), such as the clinical candidate Q203 (Telacebec) , represent a paradigm shift. They target QcrB, a subunit of the cytochrome bc1 complex, thereby crippling the mycobacterial oxidative phosphorylation (OxPhos) pathway and ATP synthesis[3].

SAR Analysis & Performance Comparison

The SAR of the IPA scaffold is highly sensitive to substitutions at the C7 position and the lipophilicity of the C3-carboxamide tail. For instance, replacing a 7-methyl group with a 7-chloro group diminishes activity 5-fold[4].

Table 2: SAR Comparison of IPAs vs. Traditional Anti-TB Agents

Compound / ScaffoldKey Structural FeaturePrimary TargetMtb MIC (μM)
Isoniazid (INH) Pyridine-4-carbohydrazideInhA (Cell Wall)~0.35[1]
Rifampicin (RFP) RifamycinRNA Polymerase~0.06[1]
Compound 15 Imidazo[1,2-a]pyridine (7-methyl)QcrB (OxPhos)0.004[4]
Compound 18 Imidazo[1,2-a]pyridine (7-chloro)QcrB (OxPhos)0.020[4]
Compound 7 Polar C3 substituentQcrB (OxPhos)0.900[4]
Q203 (Telacebec) Imidazo[1,2-a]pyridine amideQcrB (OxPhos)< 0.010[4]

Data Synthesis: The optimized imidazo[1,2-a]pyridine amides (Compound 15 and Q203) exhibit sub-nanomolar minimum inhibitory concentrations (MICs), vastly outperforming the traditional standard-of-care drugs Isoniazid and Rifampicin[1],[4].

Mtb_OxPhos Menaquinol Menaquinol (Electron Donor) QcrB Cytochrome bc1 (QcrB) Target Complex Menaquinol->QcrB e- Transfer CytAA3 Cytochrome aa3 Oxidase QcrB->CytAA3 e- Transfer ATP ATP Synthesis (Mtb Survival) CytAA3->ATP Proton Motive Force IPA Imidazo[1,2-a]pyridine Amides (e.g., Q203) IPA->QcrB Potent Inhibition (Blocks OxPhos) Isoniazid Isoniazid (Cell Wall Target) Isoniazid->ATP No Direct Effect

Figure 2: Mechanism of action for Imidazo[1,2-a]pyridine amides targeting Mtb QcrB.

Experimental Methodology: Resazurin Microtiter Assay (REMA) for MIC Determination

To accurately measure the MIC values of these highly lipophilic compounds, the REMA protocol is utilized. It provides a reliable, colorimetric readout of mycobacterial viability.

Step-by-Step Protocol:

  • Culture Preparation: Grow Mycobacterium tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 until the logarithmic growth phase (OD₆₀₀ ≈ 0.6).

  • Compound Plating: In a 96-well microtiter plate, prepare 2-fold serial dilutions of the IPAs (and Isoniazid as a control) in the culture medium.

  • Inoculation: Add the Mtb inoculum to achieve a final concentration of roughly 5×105 CFU/mL per well. Incubate the plates at 37°C for 7 days.

  • Resazurin Addition: Add 30 μL of 0.02% resazurin solution to each well. Incubate for an additional 24 to 48 hours.

  • System Validation & Causality: The REMA protocol is self-validating through the resazurin redox indicator. Viable Mtb cells reduce the blue resazurin to pink resorufin. If the drug-free control fails to turn pink, it indicates poor baseline Mtb growth, invalidating the MIC readings. Furthermore, including Isoniazid as a susceptibility control ensures the specific Mtb strain has not acquired spontaneous background resistance, isolating the experimental variable purely to the efficacy of the novel imidazo[1,2-a]pyridine amides.

Sources

benchmarking {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol against known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol Scaffold in Factor Xa Inhibitor Discovery

As the demand for direct oral anticoagulants (DOACs) with improved safety profiles grows, the structural optimization of the S4 binding pocket in coagulation Factor Xa (FXa) remains a critical frontier in medicinal chemistry. Fully aromatic S4-binding moieties often suffer from poor aqueous solubility and high cytochrome P450 (CYP) liability.

In this guide, we benchmark the {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol (hereafter referred to as the THIP-M scaffold) against clinical gold standards like Apixaban and Rivaroxaban. By acting as a partially saturated pharmacophore, THIP-M offers a unique balance of lipophilic target engagement and favorable physicochemical properties.

Mechanistic Rationale: The S4 "Aromatic Box"

Factor Xa is a trypsin-like serine protease situated at the convergence of the intrinsic and extrinsic coagulation pathways [1]. Its active site features a distinct S4 pocket—an "aromatic box" lined by residues Tyr99, Phe174, and Trp215.

Clinical inhibitors achieve high affinity by projecting lipophilic groups into this pocket (e.g., the p-methoxyphenyl group of Apixaban or the chlorothiophene of Rivaroxaban). However, these rigid, flat architectures can lead to off-target CYP3A4 binding and poor solubility.

The THIP-M scaffold introduces a partially saturated bicyclic system. The electron-rich imidazo ring is capable of π−π stacking and cation- π interactions with Tyr99, while the saturated tetrahydropyridine ring provides optimal van der Waals contacts without the severe desolvation penalty associated with fully aromatic systems [2]. Furthermore, the C2-methanol group acts as a highly versatile synthetic vector, allowing for precise geometric alignment of the linker extending toward the S1 pocket.

G Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Factor Xa (Active) FactorX->FactorXa Activation Prothrombin Prothrombin (II) FactorXa->Prothrombin Cleaves Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitors S4 Pocket Inhibitors (THIP-M, Apixaban) Inhibitors->FactorXa Blocks Active Site

Factor Xa position in the coagulation cascade and targeted inhibition via the S4 pocket.

Comparative Data: THIP-M vs. Clinical Inhibitors

To objectively benchmark the THIP-M scaffold, we evaluate a representative THIP-M derived lead compound against Apixaban and Rivaroxaban. The data below synthesizes biochemical affinity, binding kinetics, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Table 1: Biochemical & Kinetic Benchmarking Kinetics measured via SPR at 25°C. Residence time ( τ ) calculated as 1/koff​ .

CompoundFXa IC 50​ (nM) kon​ (M −1 s −1 ) koff​ (s −1 )Residence Time (min)S4 Pocket Motif
Apixaban 0.081.4 × 10 6 1.2 × 10 −4 ~138.0p-Methoxyphenyl
Rivaroxaban 0.408.9 × 10 6 4.5 × 10 −3 ~3.7Chlorothiophene
THIP-M Lead 1.202.1 × 10 6 8.0 × 10 −3 ~2.0Tetrahydroimidazo[1,2-a]pyridine

Table 2: Physicochemical & ADME Profiling The partially saturated nature of THIP-M significantly improves aqueous solubility and reduces CYP liability compared to fully aromatic precursors.

Scaffold / DrugCLogPTPSA (Ų)CYP3A4 IC 50​ (µM)Aqueous Sol. (µg/mL, pH 7.4)
Apixaban 1.7111.5> 30~20
Rivaroxaban 1.586.3> 30~10
THIP-M Core 1.245.0> 50> 100

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows detail the causality behind each experimental condition used to generate the benchmarking data.

Protocol A: In Vitro FXa Chromogenic Assay

This assay measures the ability of the inhibitor to prevent FXa from cleaving the chromogenic substrate S-2222, releasing p-nitroaniline (pNA) which absorbs at 405 nm.

  • Buffer Preparation : Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM CaCl 2​ , and 0.1% (w/v) Bovine Serum Albumin (BSA).

    • Causality: HEPES maintains physiological pH. Ca 2+ is required for the structural integrity of the FXa active site. BSA is critical to prevent the non-specific adsorption of lipophilic small molecules to the polystyrene microplate walls, which would otherwise artificially inflate the apparent IC 50​ .

  • Enzyme/Inhibitor Incubation : Add 10 µL of human FXa (final concentration 0.5 nM) to 96-well plates. Add 10 µL of THIP-M compound dilutions (10 pM to 10 µM in DMSO; final DMSO < 1%). Incubate at 37°C for 15 minutes.

  • Substrate Addition : Initiate the reaction by adding 30 µL of S-2222 (final concentration 250 µM, approximating the Km​ ).

  • Kinetic Readout : Monitor absorbance at 405 nm continuously for 10 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

  • Validation Checkpoint : Calculate the Z'-factor using DMSO vehicle (positive control) and 1 µM Apixaban (negative control). A Z'-factor > 0.6 validates the assay's robustness for IC 50​ determination.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Equilibrium IC 50​ values do not capture the dynamic binding profile (residence time) of the inhibitor. SPR is utilized to measure kon​ and koff​ .

  • Surface Preparation : Use a CM5 sensor chip. Activate the carboxymethyl dextran matrix with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Causality: The 3D hydrogel environment of the CM5 chip maximizes the immobilization capacity of the ~46 kDa FXa protein, which is necessary to generate a sufficient theoretical maximum response ( Rmax​ ) when binding low-molecular-weight (< 500 Da) inhibitors.

  • Ligand Immobilization : Inject human FXa diluted in 10 mM sodium acetate (pH 5.0) until an immobilization level of ~3000 Response Units (RU) is achieved. Quench unreacted esters with 1 M ethanolamine (pH 8.5).

  • Analyte Injection : Inject THIP-M derivatives at multiple concentrations (0.5x to 10x Kd​ ) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO) at a high flow rate of 50 µL/min.

    • Causality: A high flow rate minimizes mass transport limitation (MTL), ensuring that the observed association phase reflects true binding kinetics rather than the diffusion rate of the compound to the chip surface.

  • Validation Checkpoint : Compare the experimental Rmax​ to the theoretical Rmax​ ( Rmax​=Analyte MW/Ligand MW×Immobilized RU×Valency ). An experimental Rmax​ within 80-120% of the theoretical value confirms specific, 1:1 stoichiometric binding.

Workflow Synth Scaffold Functionalization (THIP-M Core) Chrom Chromogenic Assay (IC50 Determination) Synth->Chrom SPR SPR Kinetics (Residence Time) Chrom->SPR ADME Microsomal Stability (CYP450 Profiling) SPR->ADME Lead Lead Selection ADME->Lead

Screening cascade for evaluating THIP-M derived Factor Xa inhibitors.

Conclusion

The benchmark data indicates that while the {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol scaffold exhibits a slightly lower target residence time compared to Apixaban, it compensates with vastly superior physicochemical properties. The reduction of aromaticity via the tetrahydropyridine ring drastically lowers CYP3A4 inhibition and boosts aqueous solubility. For drug development professionals, utilizing the THIP-M core as an S4-binding element provides a highly tractable starting point for designing next-generation serine protease inhibitors that bypass the pharmacokinetic bottlenecks of traditional flat aromatic systems [3].

References

  • BRENDA Enzyme Database . Information on EC 3.4.21.6 - coagulation factor Xa. Retrieved from[Link]

  • Fujimoto, T., et al. (2010) . Discovery of a Tetrahydropyrimidin-2(1H)-one Derivative (TAK-442) as a Potent, Selective, and Orally Active Factor Xa Inhibitor. Journal of Medicinal Chemistry, 53(9), 3517–3531. Retrieved from[Link]

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 11641515, Letaxaban (TAK-442). Retrieved from[Link]

Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Isomers and Derivatives: A Technical Guide for Preclinical Oncology

Author: BenchChem Technical Support Team. Date: March 2026

In preclinical oncology, the strategic selection of heterocyclic scaffolds dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. Among the structural isomers of imidazopyridine—which include the [1,2-a],[1,5-a], [4,5-b], and [4,5-c] configurations—the imidazo[1,2-a]pyridine core has emerged as a privileged pharmacophore. While the [1,5-a] isomer is frequently leveraged for its luminescent properties, the [1,2-a] configuration possesses a unique electronic distribution that allows for potent kinase inhibition and targeted cytotoxicity against malignant cells (1)[1].

This guide provides an objective, data-driven comparison of novel imidazo[1,2-a]pyridine derivatives against standard chemotherapeutics, detailing their comparative cytotoxicity, mechanistic pathways, and the self-validating experimental protocols required to evaluate them.

Comparative Cytotoxicity Profiling

The antineoplastic efficacy of imidazo[1,2-a]pyridine derivatives is highly sensitive to structural modifications. Halogenation or the addition of specific functional groups (e.g., carbonitrile vs. ethoxycarbonyl moieties) on the phenyl nucleus significantly alters their IC50 values. Recent in vitro evaluations demonstrate that specific derivatives can outperform classical platinum-based agents like Cisplatin in breast and cervical cancer models (2)[2].

Quantitative Performance Data

The table below synthesizes the cytotoxic performance of novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, IP-7, and Compound 9d) compared to a Cisplatin control across multiple human cancer cell lines.

CompoundScaffold CoreTarget Cell LineIC50 (µM)Primary Mechanistic Action
Compound 9d Imidazo[1,2-a]pyridineMCF-7 (Breast)2.35High-potency cytotoxicity[2]
Compound 9d Imidazo[1,2-a]pyridineHeLa (Cervical)10.89High-potency cytotoxicity[2]
IP-5 Imidazo[1,2-a]pyridineHCC1937 (Breast)45.00pAKT inhibition, Caspase 7/8[3]
IP-6 Imidazo[1,2-a]pyridineHCC1937 (Breast)47.70Apoptosis induction[3]
IP-7 Imidazo[1,2-a]pyridineHCC1937 (Breast)79.60Apoptosis induction[3]
Cisplatin (Control)Platinum ComplexMCF-7 (Breast)~10.00 - 15.00DNA Crosslinking

Data indicates that highly optimized derivatives like Compound 9d exhibit superior potency compared to Cisplatin, while the IP-series provides a robust model for studying targeted kinase inhibition.

Mechanistic Insights: Pathway Modulation

The cytotoxicity of imidazo[1,2-a]pyridines is not merely a result of non-specific poisoning; it is driven by targeted interference with core regulatory enzymes. For instance, the compound IP-5 induces cell death via a dual-axis mechanism (3)[3]:

  • Kinase Inhibition: Downregulation of the PI3K/Akt survival pathway (evidenced by reduced pAKT levels).

  • Extrinsic Apoptosis & Cell Cycle Arrest: Upregulation of pro-apoptotic proteins (p53, p21) and the activation of Caspase 7 and 8, ultimately leading to PARP cleavage.

Pathway IPCore Imidazo[1,2-a]pyridine Derivatives (e.g., IP-5) Akt pAKT Signaling Pathway IPCore->Akt Inhibits p53 p53 / p21 Upregulation IPCore->p53 Activates Caspase Caspase 7 & 8 Activation IPCore->Caspase Triggers Apoptosis Extrinsic Apoptosis & Cell Cycle Arrest Akt->Apoptosis Suppresses Survival p53->Apoptosis Arrests Cell Cycle PARP PARP Cleavage Caspase->PARP Cleaves PARP->Apoptosis Induces Death

Mechanistic pathway of IP-5 inducing apoptosis and cell cycle arrest in cancer cells.

Self-Validating Experimental Methodologies

To accurately benchmark the comparative cytotoxicity of these isomers, laboratories must employ protocols that control for the unique chemical properties of nitrogen-based heterocycles.

Workflow CellPrep Cell Culture & Seeding (HCC1937, MCF-7) Treatment Compound Treatment (IP Isomers vs Cisplatin) CellPrep->Treatment 24h Incubation MTT MTT Viability Assay (IC50 Determination) Treatment->MTT 48-72h WB Western Blotting (Apoptosis Markers) Treatment->WB Lysate Prep Analysis Comparative Cytotoxicity Profiling MTT->Analysis Quantify WB->Analysis Validate

Standardized workflow for evaluating the comparative cytotoxicity of IP isomers.

Protocol A: MTT Viability Assay (IC50 Determination)
  • Step 1: Cell Seeding. Seed target cells (e.g., HCC1937) at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C.

    • Causality: A 24-hour incubation ensures cells re-adhere and re-enter the logarithmic growth phase. Treating cells immediately after passaging induces stress, leading to false-positive cytotoxicity readings.

  • Step 2: Compound Treatment. Expose cells to varying concentrations (1–100 µM) of the imidazo[1,2-a]pyridine isomers.

    • System Validation: You must include a 0.1% DMSO vehicle control to establish a true 100% viability baseline, ensuring observed cell death is driven by the pharmacophore and not solvent toxicity. Concurrently, run Cisplatin as a positive control to validate the dynamic range and sensitivity of your specific cell passage.

  • Step 3: Dye Incubation & Readout. After 48 hours, add MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize the formazan crystals and read absorbance at 570 nm.

    • Causality: We explicitly utilize the colorimetric MTT assay over fluorometric alternatives (like resazurin). Highly conjugated imidazopyridine rings can exhibit intrinsic autofluorescence, which severely confounds fluorescent readouts. MTT bypasses this optical interference entirely.

Protocol B: Western Blotting for Apoptotic Validation
  • Step 1: Lysate Preparation. Lyse treated cells in cold RIPA buffer heavily supplemented with protease and phosphatase inhibitors.

    • Causality: Because imidazo[1,2-a]pyridine derivatives actively downregulate kinase pathways (e.g., pAKT) (3)[3], failing to preserve the phosphorylation state during lysis via phosphatase inhibitors will yield false-negative pathway inhibition data.

  • Step 2: SDS-PAGE & Probing. Resolve proteins and transfer to PVDF membranes. Probe for primary markers: Caspase 8, cleaved PARP, p53, and p21.

    • System Validation: Probe simultaneously for GAPDH or β -actin. This loading control is non-negotiable; it proves that the observed reductions in survival proteins (like pAKT) are due to true mechanistic downregulation rather than unequal protein loading or global necrotic degradation.

  • Step 3: Chemiluminescent Detection. Quantify band intensities using a high-sensitivity chemiluminescence imaging system.

    • Causality: Chemiluminescence provides the wide dynamic range necessary to detect subtle, early-stage PARP cleavage events before the cells undergo complete, unmeasurable apoptotic degradation.

Conclusion

The comparative evaluation of imidazopyridine isomers clearly establishes the imidazo[1,2-a]pyridine core as a superior scaffold for targeted oncology. By systematically comparing derivatives like IP-5 and Compound 9d against standard agents like Cisplatin, researchers can identify candidates that not only offer lower IC50 values but also operate through well-defined, multi-target apoptotic pathways. Ensuring the integrity of these comparisons relies entirely on implementing self-validating, structurally-aware experimental protocols.

References

  • Source: PubMed Central (PMC) / waocp.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022)
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL

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Safety Operating Guide

A Guide to Personal Protective Equipment for Handling {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: An Evidence-Based Approach

  • Imidazo[1,2-a]pyridine Core: The unsaturated parent compound, Imidazo[1,2-a]pyridin-2-ylmethanol, is classified as a substance that causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[1] It is prudent to assume the saturated analogue presents similar, if not identical, irritant properties. Imidazopyridine derivatives are a significant class of heterocyclic compounds in medicinal chemistry.[2][3][4]

  • Methanol Group: The presence of a primary alcohol (-CH₂OH) functional group introduces hazards associated with alcohols. While this specific molecule is a solid, related simple alcohols can be irritants.[5]

  • Pyridine Derivatives: The broader class of pyridine-containing compounds can be flammable and harmful if inhaled, absorbed through the skin, or swallowed. They are often classified as hazardous waste.[6]

Based on this analysis, {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol should be handled as a substance that is, at a minimum, a skin, eye, and respiratory irritant, and potentially harmful if ingested or absorbed through the skin.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is critical and depends on the scale and nature of the operation being performed. The following protocols are designed to provide a comprehensive safety net.

Standard Laboratory Operations

This includes tasks such as weighing, preparing solutions, and conducting small-scale reactions (milligram to gram scale).

  • Primary Engineering Control: All handling of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Hand Protection: Nitrile or neoprene gloves are mandatory.[6][7] Given that the compound is a solid, incidental contact is the primary concern. If handling solutions, ensure the chosen glove material is resistant to the solvent being used. Double gloving is recommended for extended operations.

  • Eye and Face Protection: Chemical splash goggles are required at all times.[6][7] If there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.[7][8]

  • Protective Clothing: A flame-retardant lab coat, fully buttoned, is essential to protect against spills. Clothing should cover the torso, legs, and arms.[9]

  • Footwear: Closed-toe shoes, preferably made of a chemical-resistant material, must be worn.[9]

Operations with Increased Risk

This category includes large-scale reactions, distillations, or any procedure with a heightened risk of spills or aerosol generation.

  • Respiratory Protection: If there is a potential for generating dust or aerosols outside of a fume hood, or in the event of a significant spill, a respirator with an organic vapor cartridge and a particulate filter should be worn.[5]

  • Enhanced Body Protection: For large-scale work, a chemical-resistant apron over the lab coat provides an additional layer of protection.[8] In specialized scenarios, chemical-resistant suits may be necessary.[8]

The following diagram outlines the decision-making process for PPE selection.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_verification Final Check Start Start: Handling {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol AssessTask Assess Task Scale & Risk (e.g., weighing, reaction, spill) Start->AssessTask StandardOps Standard Operations: - Weighing - Small-scale reaction AssessTask->StandardOps Low Risk HighRiskOps Increased Risk: - Large-scale work - Spill cleanup AssessTask->HighRiskOps High Risk StandardPPE Required PPE: - Chemical Fume Hood - Nitrile/Neoprene Gloves - Splash Goggles - Lab Coat - Closed-toe Shoes StandardOps->StandardPPE EnhancedPPE Enhanced PPE: - All Standard PPE PLUS: - Face Shield - Respirator (as needed) - Chemical-resistant Apron HighRiskOps->EnhancedPPE FinalCheck Verify PPE Fit & Integrity Proceed with work StandardPPE->FinalCheck EnhancedPPE->FinalCheck caption Diagram 1: PPE Selection Workflow.

Diagram 1: PPE Selection Workflow.

Spill Management and Disposal Plan

Proper management of spills and waste is crucial for laboratory safety and environmental compliance.

Spill Response

In the event of a spill:

  • Evacuate all non-essential personnel from the area.

  • Ensure the area is well-ventilated, and if safe to do so, increase ventilation.

  • Wearing the enhanced PPE detailed above (including respiratory protection), contain the spill using an inert absorbent material like sand or vermiculite.[6]

  • Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.

  • Clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.

Waste Disposal

Pyridine and its derivatives are classified as hazardous waste and must not be disposed of in regular trash or down the drain.[6]

  • Collection: Collect all waste containing {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol, including contaminated consumables (gloves, absorbent pads, etc.), in a clearly labeled, compatible, and sealable hazardous waste container.[6]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol".[6] Include any known hazard information.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[1][6]

  • Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste management company.[6][10]

The following diagram illustrates the waste disposal workflow.

Disposal_Workflow cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_end Completion Start Start: Waste Generated (e.g., leftover compound, contaminated gloves, spill cleanup material) Collect Step 1: Collect Waste - Place in a compatible, sealable container. Start->Collect Label Step 2: Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Symbols Collect->Label Store Step 3: Store Safely - Cool, dry, ventilated area - Secondary containment - Away from incompatibles Label->Store ContactEHS Step 4: Arrange Disposal - Contact institution's EHS or - Professional waste disposal service Store->ContactEHS End End: Waste is safely managed for final disposal. ContactEHS->End caption Diagram 2: Chemical Waste Disposal Workflow.

Diagram 2: Chemical Waste Disposal Workflow.

Summary of Recommendations

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Solution Prep Chemical Splash GogglesNitrile/Neoprene GlovesLab CoatNot normally required (in fume hood)
Small-Scale Reaction Chemical Splash GogglesNitrile/Neoprene GlovesLab CoatNot normally required (in fume hood)
Large-Scale Reaction Goggles & Face ShieldNitrile/Neoprene GlovesLab Coat & Chem-Resistant ApronRecommended if potential for aerosols
Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile/NeopreneLab Coat & Chem-Resistant ApronRequired (Organic Vapor/Particulate)

Disclaimer: This guide is intended for informational purposes for research use only. Always consult your institution's specific safety protocols and the most current regulatory guidelines before handling any chemical.

References

  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
  • MATERIAL SAFETY DATA SHEET - PYRIDINE. (2011).
  • SAFETY DATA SHEET - Methanol. (2015). A. G. Layne, Inc.
  • SAFETY DATA SHEET - Imidazo[1,2-a]pyridin-2-ylmethanol. (2025). Fisher Scientific.
  • Application Notes and Protocols for the Synthesis of Imidazopyridines using 2,3-Diamino-5-bromopyridine. Benchchem.
  • SAFETY DATA SHEET - Pyridine-d5. (2025). MilliporeSigma.
  • Storage and handling of NEODOL alcohols. Shell. (2009).
  • Breweries and Distilleries: Protect Yourself from Exposures with Personal Protective Equipment. (2023). The Turner Agency, Inc.
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience.
  • Imidazo 1,2-a pyridin-2-ylmethanol 82090-52-6. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Pyridinemethanol. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - Pyridine-4-methanol. (2025). Thermo Fisher Scientific.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions.
  • Chapter 3 - Personal Protective Equipment. Environment, Health and Safety - University of Alabama.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences.
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2023). PMC.

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Reactant of Route 1
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol
Reactant of Route 2
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol

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